molecular formula C30H13Br2N3O6 B5077013 EG31

EG31

Cat. No.: B5077013
M. Wt: 671.2 g/mol
InChI Key: TVVJGKKUNWGZPK-UHFFFAOYSA-N
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Description

EG31 is a useful research compound. Its molecular formula is C30H13Br2N3O6 and its molecular weight is 671.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3,5-bis(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione is 670.91506 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3,5-bis(6-bromo-4-oxo-3,1-benzoxazin-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H13Br2N3O6/c31-16-5-7-23-21(12-16)29(38)40-25(33-23)14-9-15(26-34-24-8-6-17(32)13-22(24)30(39)41-26)11-18(10-14)35-27(36)19-3-1-2-4-20(19)28(35)37/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVJGKKUNWGZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=CC(=C3)C4=NC5=C(C=C(C=C5)Br)C(=O)O4)C6=NC7=C(C=C(C=C7)Br)C(=O)O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H13Br2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the EG31 EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. While several generations of EGFR inhibitors have been developed, the emergence of resistance remains a significant clinical challenge. This technical guide provides a comprehensive overview of EG31, a novel small molecule inhibitor that distinguishes itself by targeting the inactive conformation of EGFR. This unique mechanism of action presents a promising strategy to overcome resistance observed with conventional EGFR inhibitors. This document details the binding characteristics, cellular effects, and anti-proliferative efficacy of this compound, particularly in the context of triple-negative breast cancer (TNBC) and chemoresistance. Furthermore, it provides detailed methodologies for the key experiments utilized in its preclinical characterization.

Core Mechanism of Action: Targeting the Inactive Conformation of EGFR

This compound represents a novel class of EGFR inhibitors that operate by binding to the inactive conformation of the receptor.[1][2][3] Unlike many existing tyrosine kinase inhibitors (TKIs) that compete with ATP in the active state, this compound stabilizes the inactive state of the kinase domain, thereby preventing its conformational transition into an active state. This allosteric inhibition is a key differentiator and may offer advantages in overcoming resistance mutations that affect the ATP-binding pocket.

Molecular dynamics simulations have corroborated the stable and robust binding of this compound to the inactive EGFR conformation.[1][2] This stable interaction is crucial for its inhibitory activity under dynamic cellular conditions.

EG31_Mechanism_of_Action This compound Mechanism of Action cluster_0 Inactive EGFR State cluster_1 Active EGFR State Inactive_EGFR Inactive EGFR (DFG-out) Active_EGFR Active EGFR (DFG-in) Inactive_EGFR->Active_EGFR Activation ATP ATP Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling This compound This compound This compound->Inactive_EGFR Binds and Stabilizes Active_EGFRATP Active_EGFRATP Active_EGFRATP->Active_EGFR Active_EGFRSubstrate Active_EGFRSubstrate Active_EGFRSubstrate->Phosphorylated_Substrate

This compound binds to and stabilizes the inactive conformation of EGFR.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified in various triple-negative breast cancer (TNBC) cell lines. The half-maximal growth inhibition (GI50) values are summarized in the table below. Notably, this compound retains its potency in a 5-fluorouracil (5-FU) resistant cell line, highlighting its potential in treating chemoresistant cancers.[1][2][4][5][6]

Cell LineDescriptionGI50 (nM)
MDA-MB-231 Triple-Negative Breast Cancer498.90
Hs578T Triple-Negative Breast Cancer740.73
MDA-MB-231/5-FUR 5-Fluorouracil Resistant TNBC519.5

Effects on Cellular Processes

Preclinical studies have demonstrated that this compound exerts significant effects on cancer cell viability and survival.

  • Inhibition of Proliferation: As indicated by the GI50 values, this compound effectively inhibits the growth of TNBC cells.[1][2][4][5][6][7]

  • Induction of Apoptosis: Treatment with this compound leads to an increase in both early and late-phase apoptosis in TNBC cells.[1][2][4][5][6][7]

  • Reduction of EGFR-Positive Cell Population: this compound treatment has been shown to decrease the percentage of EGFR-positive cells in a population.[1]

Downstream Signaling Pathways

While it is established that this compound inhibits the overarching EGFR signaling pathway, detailed public data on its specific effects on downstream signaling cascades such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways are not yet available. Inhibition of EGFR would theoretically lead to the downregulation of these pathways, which are critical for cell proliferation, survival, and differentiation. However, without specific experimental data (e.g., Western blot analysis of key phosphorylated proteins), a detailed signaling pathway diagram for this compound's downstream effects cannot be constructed at this time. Future research will likely elucidate the precise molecular consequences of this compound-mediated EGFR inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput Virtual Screening (HTVS) for this compound Identification

This protocol outlines the computational screening process used to identify this compound as a potential inhibitor of the inactive conformation of EGFR.

  • Objective: To identify small molecules that bind to the inactive conformation of the EGFR kinase domain.

  • Screening Library: A library of small molecules is computationally docked against the target protein structure.

  • Target Structure Preparation: The 3D crystal structure of the inactive EGFR kinase domain is obtained from a protein database. The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The small molecule library is prepared by generating 3D conformations for each molecule and assigning appropriate chemical properties.

  • Molecular Docking: A docking algorithm is used to predict the binding pose and affinity of each ligand to the EGFR target.

  • Scoring and Ranking: The docked ligands are scored and ranked based on their predicted binding affinity. Top-ranking compounds are selected for further analysis.

  • Filtering: The selected compounds are filtered based on drug-like properties (e.g., Lipinski's rule of five) to prioritize candidates with favorable pharmacokinetic profiles.

HTVS_Workflow High-Throughput Virtual Screening Workflow Start Start Library Small Molecule Library Start->Library Target Inactive EGFR Structure Start->Target Docking Molecular Docking Library->Docking Target->Docking Scoring Scoring & Ranking Docking->Scoring Filtering Drug-like Property Filtering Scoring->Filtering Hits Hit Compounds (e.g., this compound) Filtering->Hits

Workflow for the identification of this compound through HTVS.
Molecular Dynamics (MD) Simulations

This protocol describes the computational method used to simulate the dynamic behavior of the this compound-EGFR complex.

  • Objective: To assess the stability and dynamics of the binding of this compound to the EGFR kinase domain over time.

  • System Setup: The docked complex of this compound and EGFR is placed in a simulation box filled with water molecules and ions to mimic a physiological environment.

  • Force Field: A molecular mechanics force field is applied to describe the interactions between atoms.

  • Simulation: The system's trajectory is calculated by integrating Newton's equations of motion over a specified time period (e.g., nanoseconds).

  • Analysis: The trajectory is analyzed to evaluate the stability of the complex, including root-mean-square deviation (RMSD) of the ligand and protein, hydrogen bond interactions, and conformational changes.

MTT Cell Proliferation Assay

This protocol details the colorimetric assay used to measure the anti-proliferative effects of this compound on cancer cells.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).

  • Cell Seeding: TNBC cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound, and the GI50 value is determined.

MTT_Assay_Workflow MTT Assay Workflow Start Start Seeding Seed Cells in 96-well Plate Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate (Formazan Formation) MTT->Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Formazan->Solubilize Read Read Absorbance Solubilize->Read Analysis Calculate GI50 Read->Analysis End End Analysis->End

References

EG31: A Novel Small Molecule Inhibitor Targeting the Inactive Conformation of EGFR for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EG31 is a novel small molecule inhibitor identified through high-throughput virtual screening that selectively targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6][7] Preclinical studies have demonstrated its potential as a therapeutic agent for triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted treatment options.[1][2][6][7] Notably, this compound has shown efficacy in both standard and 5-fluorouracil (5-FU)-resistant TNBC cell lines, suggesting its potential to overcome chemotherapy resistance.[1][2][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

Triple-negative breast cancer (TNBC) is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with conventional targeted therapies. The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC and is associated with poor prognosis and tumor progression.[1][2][7] While EGFR has been a target for cancer therapies, resistance to existing inhibitors remains a significant clinical challenge.

This compound represents a promising therapeutic strategy by targeting the inactive conformation of EGFR.[1][2][5][6][7] This unique mechanism of action may prevent the receptor from undergoing the conformational changes necessary for activation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[5]

Mechanism of Action

This compound was identified through high-throughput virtual screening of the ChemBridge library for compounds that bind to the inactive conformation of the EGFR kinase domain.[3] Molecular dynamics simulations have confirmed that this compound forms a stable complex with EGFR, exhibiting favorable binding free energies.[1][2][5][6] By binding to the inactive state, this compound is hypothesized to lock the receptor in a non-functional conformation, preventing its activation and subsequent downstream signaling. This leads to the induction of apoptosis and inhibition of cell proliferation in TNBC cells.

Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings.

Cell LineDescriptionGI50 (nM)
MDA-MB-231 Triple-Negative Breast Cancer498.90
Hs578T Triple-Negative Breast Cancer740.73
MDA-MB-231/5-FUR 5-Fluorouracil-Resistant TNBCEfficacy retained

Table 1: Anti-proliferative Activity of this compound. The GI50 values indicate the concentration of this compound required to inhibit the growth of TNBC cell lines by 50%.[1][2][6][7] this compound retained its efficacy in a 5-FU resistant cell line where 5-FU's effectiveness was reduced by 6-fold.[1][6]

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)
MDA-MB-231 Control2.90Not specified
MDA-MB-231 This compound30.78Not specified
Hs578T Control2.189.62
Hs578T This compound28.48Not specified

Table 2: Apoptotic Effects of this compound. Treatment with this compound significantly increased the percentage of both early and late apoptotic cells in TNBC cell lines compared to untreated controls.[6][7]

Cell LineTreatmentEGFR-Positive Cells (%)
MDA-MB-231 Control39.47 ± 3.54
MDA-MB-231 This compound7.27 ± 1.02
Hs578T Control23.52 ± 2.57
Hs578T This compound8.71 ± 1.83

Table 3: Effect of this compound on EGFR-Positive Cell Population. this compound treatment led to a significant decrease in the percentage of EGFR-positive cells in both MDA-MB-231 and Hs578T cell lines.[7]

Signaling Pathways

EGFR activation triggers several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. By inhibiting EGFR, this compound is expected to modulate these pathways. The primary EGFR downstream signaling cascades implicated in TNBC include the RAS/RAF/MEK/ERK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[8][9][10][11][12][13][14][15]

EGFR_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK This compound This compound This compound->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

Caption: EGFR downstream signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

High-Throughput Virtual Screening (HTVS)

The objective of HTVS was to identify small molecules from the ChemBridge library that could bind to the inactive conformation of the EGFR kinase domain.

HTVS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Selection Receptor Prepare EGFR Receptor (PDB: 4HJO) Docking Molecular Docking (AutoDock Vina) Receptor->Docking Library Prepare ChemBridge Compound Library Library->Docking Scoring Rank by Binding Affinity Docking->Scoring Selection Select Top-Ranked Compounds (e.g., this compound) Scoring->Selection

Caption: Workflow for High-Throughput Virtual Screening.

Methodology:

  • Receptor Preparation: The crystal structure of the inactive conformation of the EGFR kinase domain was obtained from the Protein Data Bank (PDB ID: 4HJO).[16] The structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Library Preparation: A 3D structure library of compounds from the ChemBridge database was prepared for virtual screening.

  • Molecular Docking: The prepared compound library was docked into the binding site of the inactive EGFR conformation using AutoDock Vina.

  • Compound Selection: The docked compounds were ranked based on their predicted binding affinities. Top-ranked compounds, including this compound, were selected for further computational and in vitro analysis.

Molecular Dynamics (MD) Simulations

MD simulations were performed to analyze the stability of the this compound-EGFR complex and to calculate the binding free energy.

Methodology:

  • System Preparation: The docked complex of this compound and EGFR was placed in a simulation box and solvated with water molecules. Ions were added to neutralize the system.

  • Simulation Protocol: The system was subjected to energy minimization, followed by a production MD simulation for a specified time period (e.g., 100 ns) using a molecular dynamics software package like GROMACS or AMBER.

  • Analysis: The stability of the complex was assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over time.

  • Binding Free Energy Calculation: The binding free energy of the this compound-EGFR complex was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: MDA-MB-231 and Hs578T cells were seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of this compound for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells, and the GI50 value was determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound was assessed using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Apoptosis_Assay_Workflow Start Treat TNBC cells with this compound Harvest Harvest and wash cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Result Quantify Apoptotic (Annexin V+) and Necrotic (PI+) Cells Analyze->Result

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Methodology:

  • Cell Treatment: TNBC cells were treated with this compound for a specified period (e.g., 24 hours).

  • Cell Harvesting: The cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI were added to the cell suspension, and the cells were incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion and Future Directions

This compound has emerged as a promising preclinical candidate for the treatment of TNBC, particularly in cases of chemoresistance. Its unique mechanism of targeting the inactive conformation of EGFR provides a novel approach to inhibiting a key driver of TNBC progression. The quantitative data from in vitro studies demonstrate its potent anti-proliferative and pro-apoptotic activities.

Further research is warranted to fully elucidate the downstream signaling effects of this compound and to evaluate its efficacy and safety in in vivo models. The detailed experimental protocols provided in this guide should facilitate the replication and extension of these initial findings. Ultimately, the development of this compound and similar inhibitors could offer a much-needed targeted therapeutic option for patients with this challenging cancer subtype.

References

Technical Guide: EG31 Binding to the Inactive Conformation of EGFR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer and triple-negative breast cancer (TNBC).[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR have become a cornerstone of targeted cancer therapy.[4] These inhibitors are broadly classified based on the conformational state of the kinase they bind. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors target the inactive "DFG-out" conformation.[4][5] Targeting the inactive state can offer advantages in overcoming certain resistance mechanisms.[3] This technical guide focuses on EG31, a novel small molecule inhibitor identified through high-throughput virtual screening (HTVS) that shows strong binding affinity for the inactive conformation of EGFR.[3] We provide a comprehensive overview of its binding mechanism, quantitative interaction data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways.

Introduction to this compound and the Inactive EGFR Conformation

This compound is a small molecule inhibitor identified for its potential to bind to and stabilize the inactive conformation of the EGFR kinase domain.[3] The EGFR kinase domain's activity is regulated by a conformational switch involving the Asp-Phe-Gly (DFG) motif at the start of the activation loop.[5]

  • Active Conformation (DFG-in): The aspartate residue of the DFG motif points into the ATP-binding site, enabling the coordination of magnesium ions and facilitating ATP hydrolysis and subsequent phosphorylation.[5]

  • Inactive Conformation (DFG-out): The DFG motif flips, moving the aspartate out of the catalytic site and placing the phenylalanine residue in its position.[5] This conformation is catalytically incompetent. Type II inhibitors like this compound exploit this "DFG-out" state, often extending into an adjacent allosteric pocket, which can lead to higher selectivity and longer residence times.[4]

The binding of this compound to the inactive state prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[3] This mechanism is particularly promising for overcoming resistance to other therapies, such as 5-fluorouracil (5-FU) in TNBC.[3]

Quantitative Data: this compound-EGFR Interaction

The interaction of this compound with the inactive EGFR kinase domain has been characterized using a combination of computational and in vitro cellular assays.[3] The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Cellular Potency of this compound

ParameterValueCell Line(s)MethodReference
Binding Free Energy (ΔG)-52.57 kcal/molN/A (Computational)Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA)[3]
GI₅₀ (50% Growth Inhibition)498.90 nMMDA-MB-231 (TNBC)Cellular Proliferation Assay[3]
GI₅₀ (50% Growth Inhibition)740.73 nMHs578T (TNBC)Cellular Proliferation Assay[3]

Mechanism of Action and Signaling Pathway Inhibition

This compound functions as an ATP-competitive inhibitor that stabilizes the inactive "DFG-out" conformation of the EGFR kinase domain. By locking the receptor in this non-functional state, this compound prevents autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary pathways inhibited are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[6][7]

  • MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition by this compound blocks the signal transduction that leads to cell division.[7][8]

  • PI3K/Akt Pathway: This pathway is a major regulator of cell survival and anti-apoptotic signals.[7][8] By blocking this pathway, this compound promotes apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling for survival.[3]

The dual inhibition of these pathways leads to decreased cell proliferation and an increase in apoptosis in EGFR-positive cancer cells.[3]

EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

High-Throughput Virtual Screening (HTVS)

This computational method was used to identify this compound from a large compound library.

  • Protein Preparation: The 3D crystal structure of the EGFR kinase domain in its inactive conformation (e.g., PDB ID: 4HJO) is retrieved from the Protein Data Bank.[3][9] The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Library Preparation: A large chemical library (e.g., ChemBridge) is prepared by generating 3D conformers for each molecule and assigning appropriate chemical properties.[3]

  • Docking Simulation: A molecular docking program is used to systematically place each ligand from the library into the defined binding pocket of the inactive EGFR structure. The binding pocket is defined based on known Type II inhibitors.

  • Scoring and Ranking: Each ligand's pose is scored based on a function that estimates the binding affinity (e.g., free energy of binding). Compounds are ranked, and top candidates like this compound are selected for further analysis.[3]

Molecular Dynamics (MD) Simulation and MMPBSA Calculation

MD simulations are performed to assess the stability of the this compound-EGFR complex and to calculate binding free energy.

  • System Setup: The docked complex of this compound and EGFR is placed in a simulated water box with appropriate ions to neutralize the system.

  • Equilibration: The system is gradually heated and equilibrated to physiological temperature and pressure to allow the complex to relax.

  • Production Run: A long-duration simulation (e.g., 100 nanoseconds) is run to sample the conformational space of the complex.

  • Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms is calculated over time to assess the stability of the binding. A stable RMSD indicates a stable complex.[3]

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between this compound and EGFR are monitored to identify key interactions.[3]

    • MMPBSA Calculation: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is used on snapshots from the MD trajectory to calculate a more accurate estimate of the binding free energy (ΔG).[3]

MD_Workflow start Docked this compound-EGFR Complex setup System Setup (Solvation, Ionization) start->setup equilibration System Equilibration (Heating, Pressure) setup->equilibration production Production MD Run (e.g., 100 ns) equilibration->production analysis Trajectory Analysis production->analysis rmsd RMSD Plot (Stability) analysis->rmsd hbond H-Bond Analysis (Interactions) analysis->hbond mmpbsa MMPBSA Calculation (Binding Energy) analysis->mmpbsa

Workflow for Molecular Dynamics (MD) Simulation.
Cell Proliferation (GI₅₀) Assay

This assay measures the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

  • Cell Culture: TNBC cell lines (e.g., MDA-MB-231, Hs578T) are cultured in appropriate media and conditions until they reach exponential growth phase.[3]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The old medium is removed from the plates, and the cells are treated with the various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as Sulforhodamine B (SRB) or CellTiter-Glo. The absorbance or fluorescence is read using a plate reader.

  • Data Analysis: The readings are normalized to the vehicle control. A dose-response curve is plotted (percent growth inhibition vs. log[this compound concentration]), and the GI₅₀ value is calculated using non-linear regression analysis.[3]

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at a concentration around its GI₅₀ value for a set time (e.g., 24 or 48 hours). A vehicle-treated control is included.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

    • Annexin V-positive / PI-negative cells: Early apoptotic cells.

    • Annexin V-positive / PI-positive cells: Late apoptotic or necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) is quantified to determine the apoptosis-inducing property of this compound.[3]

Conclusion and Future Directions

The small molecule this compound represents a promising therapeutic candidate that effectively targets the inactive conformation of EGFR.[3] Computational studies confirmed its stable and high-affinity binding, and in vitro assays demonstrated its ability to inhibit proliferation and induce apoptosis in triple-negative breast cancer cells, including those resistant to conventional chemotherapy.[3] The mechanism of action, centered on stabilizing the "DFG-out" state, provides a strong rationale for its efficacy.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps include:

  • Biochemical Kinase Assays: To directly measure the IC₅₀ of this compound against purified EGFR kinase.

  • Surface Plasmon Resonance (SPR): To determine the kinetic parameters (kₐ, kₑ, and Kₑ) of the this compound-EGFR interaction.

  • In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of this compound.

These investigations will be crucial for advancing this compound towards clinical development as a novel targeted therapy for challenging cancers like TNBC.

References

EG31: A Novel EGFR Inhibitor for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure, Properties, and Mechanism of Action of EG31

This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant potential in the context of triple-negative breast cancer (TNBC), including activity against chemotherapy-resistant cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical data and therapeutic promise of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical name 2-[3,5-bis(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, is a small molecule inhibitor identified through high-throughput virtual screening. Its fundamental properties are summarized in the table below.[1]

PropertyValueReference
CAS Number 360760-58-3[1][2]
Molecular Formula C30H13Br2N3O6[1][2]
Molecular Weight 671.25 g/mol [1][2]

Mechanism of Action: Targeting the Inactive Conformation of EGFR

This compound distinguishes itself from many existing EGFR inhibitors by targeting the inactive conformation of the receptor.[1] This mechanism offers a promising strategy to overcome resistance to conventional therapies. By binding to the inactive state, this compound prevents the conformational changes necessary for EGFR activation and subsequent downstream signaling that drives cell proliferation and survival.[1] This targeted approach has shown efficacy in TNBC cells, a cancer subtype often characterized by EGFR overexpression.[1]

The inhibition of the EGFR signaling pathway by this compound ultimately leads to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[1]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active EGFR (Active) Dimerization & Autophosphorylation EGFR_inactive->EGFR_active Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR_active->Downstream_Signaling Cellular_Response Cell Proliferation, Survival Downstream_Signaling->Cellular_Response Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to This compound This compound This compound->EGFR_inactive Inhibits

Figure 1: Simplified diagram of EGFR signaling inhibition by this compound.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated in triple-negative breast cancer cell lines. The compound demonstrated potent, dose-dependent inhibition of cell growth. Notably, this compound retained its efficacy in a 5-fluorouracil (5-FU)-resistant TNBC cell line, highlighting its potential to overcome chemotherapy resistance.

Cell LineDescriptionGI50 (nM)Reference
MDA-MB-231 Triple-Negative Breast Cancer498.90[1]
Hs578T Triple-Negative Breast Cancer740.73[1]
MDA-MB-231/5-FUR 5-Fluorouracil-Resistant TNBC519.5[1]

Furthermore, studies have shown that treatment with this compound leads to a significant decrease in the population of EGFR-positive cells and an increase in both early and late-phase apoptosis in TNBC cells.[1]

Experimental Protocols

The following section outlines the key experimental methodologies employed in the characterization of this compound.

High-Throughput Virtual Screening (HTVS)

The identification of this compound was accomplished through a diversity-based high-throughput virtual screening of the ChemBridge compound library.

HTVS_Workflow High-Throughput Virtual Screening Workflow Start Start: Identify Target Define_Pocket Define Binding Pocket of Inactive EGFR Start->Define_Pocket Screen_Library Screen Compound Library (e.g., ChemBridge) Define_Pocket->Screen_Library Docking Molecular Docking Simulations Screen_Library->Docking Score_Rank Score and Rank Compounds Docking->Score_Rank Select_Hits Select Top Candidate (this compound) Score_Rank->Select_Hits End End: Experimental Validation Select_Hits->End

Figure 2: Workflow for the identification of this compound via HTVS.

Protocol:

  • Target Preparation: The crystal structure of the inactive conformation of the EGFR kinase domain was obtained from the Protein Data Bank. The structure was prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Compound Library Screening: A pre-filtered library of small molecules was computationally docked into the defined binding pocket of the inactive EGFR.

  • Scoring and Ranking: The binding affinity of each compound was predicted using a scoring function. Compounds were ranked based on their docking scores.

  • Hit Selection: Top-ranked compounds, including this compound, were selected for further experimental validation.

Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound were quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: TNBC cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) were seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The GI50 (the concentration of drug that inhibits cell growth by 50%) was calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)

The induction of apoptosis by this compound was assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Start Start: Cell Culture Treatment Treat Cells with this compound or Vehicle Control Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Quantification Quantify Apoptotic Populations (Early, Late, Necrotic) Analysis->Quantification End End: Data Interpretation Quantification->End

Figure 3: Experimental workflow for the apoptosis assay.

Protocol:

  • Cell Treatment: TNBC cells were treated with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were identified as early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) was quantified using appropriate software.

Future Directions

The promising preclinical data for this compound warrant further investigation. Future studies should focus on in vivo efficacy in animal models of TNBC, pharmacokinetic and pharmacodynamic profiling, and further elucidation of the molecular interactions with the inactive EGFR conformation. These studies will be crucial in determining the clinical translatability of this compound as a novel therapeutic for triple-negative breast cancer.

References

Technical Whitepaper: Discovery of the Novel EGFR Inhibitor EG31 Through High-Throughput Virtual Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in oncology, particularly in Triple-Negative Breast Cancer (TNBC) where it is frequently overexpressed. However, the development of resistance to conventional chemotherapeutics like 5-fluorouracil (5-FU) presents a significant clinical hurdle. This whitepaper details the discovery of EG31, a novel small molecule inhibitor identified through a high-throughput virtual screening (HTVS) campaign targeting the inactive conformation of EGFR. By binding to the inactive state, this compound prevents the receptor from undergoing the conformational changes necessary for activation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[1] This unique mechanism offers a promising strategy to overcome 5-FU resistance in TNBC.[1] Computational validation through molecular dynamics simulations confirmed a stable this compound-EGFR interaction, and subsequent in vitro assays demonstrated its potent anti-proliferative and pro-apoptotic effects in TNBC cell lines.[1][2]

Introduction: Targeting the Inactive Conformation of EGFR

The Epidermal Growth Factor Receptor (EGFR) plays a critical role in tumor growth and survival.[2] In Triple-Negative Breast Cancer (TNBC), EGFR overexpression is a common feature.[2] While chemotherapeutic agents such as 5-fluorouracil (5-FU) are used, acquired resistance remains a major obstacle to successful treatment.[1] Therefore, novel therapeutic strategies are urgently needed.

One promising approach is to target the inactive conformation of EGFR.[1] Small molecules designed to bind this specific state can lock the receptor in a non-functional form, preventing its activation and subsequent downstream signaling.[1] This strategy may be particularly effective in overcoming resistance mechanisms that affect traditional active-site inhibitors. High-throughput virtual screening (HTVS) is a powerful computational method for identifying such novel inhibitors from vast chemical libraries, significantly accelerating the initial stages of drug discovery.[2][3] This document outlines the successful application of this approach to identify this compound.

High-Throughput Virtual Screening (HTVS) and In Silico Validation

This compound was identified from a diversity-based HTVS campaign using the ChemBridge library, which contains approximately 850,000 compounds.[2] The screening targeted the inactive conformation of the EGFR protein. The general workflow for such a screening process is depicted below.

HTVS_Workflow cluster_0 Computational Screening cluster_1 In Silico & In Vitro Validation Lib Compound Library (e.g., ChemBridge) Dock High-Throughput Virtual Screening (Docking) Lib->Dock Prep Protein Structure Preparation (Inactive EGFR) Prep->Dock Rank Scoring and Ranking of Compounds Dock->Rank Hits Selection of Top-Ranked Hits Rank->Hits MD Molecular Dynamics (MD) Simulations Hits->MD Top Candidates MMPBSA Binding Free Energy (MMPBSA) MD->MMPBSA BioAssay In Vitro Biological Evaluation MMPBSA->BioAssay Confirmation of Stable Binding

Caption: High-Throughput Virtual Screening (HTVS) Workflow for this compound Discovery.

Following the initial screening, the stability of the interaction between the top-ranked compounds, including this compound, and EGFR was confirmed using molecular dynamics (MD) simulations.[2] Binding free energies were further calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method, which revealed highly favorable binding energies for this compound, supporting its potential as a strong binder to the EGFR target.[2]

Experimental Protocol: High-Throughput Virtual Screening
  • Protein Preparation : The three-dimensional crystal structure of EGFR in its inactive conformation is obtained from a protein database (e.g., PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using computational chemistry software.

  • Ligand Library Preparation : A large chemical library, such as the ChemBridge small molecule library, is prepared.[4] The 3D structures of the compounds are generated and optimized for docking.

  • Virtual Screening : Automated molecular docking is performed using software like Autodock-vina.[4] Each compound from the library is docked into the defined binding site of the inactive EGFR structure.

  • Scoring and Ranking : The binding affinity of each compound is predicted and assigned a score by the docking software.[3] Compounds are ranked based on these scores, with lower (more negative) binding energy values indicating potentially stronger interactions.[4]

  • Hit Selection : A subset of the top-ranked compounds is selected for further computational analysis and subsequent experimental validation based on binding scores, chemical diversity, and predicted drug-like properties.

In Vitro Biological Evaluation of this compound

The efficacy of this compound was assessed through a series of in vitro cell-based assays to determine its anti-proliferative and pro-apoptotic activity in TNBC cell lines.

Data Presentation: Anti-proliferative Activity of this compound

The half-maximal growth inhibitory concentration (GI₅₀) of this compound was determined in two TNBC cell lines, MDA-MB-231 and Hs578T, as well as a noncancerous breast cell line (HBL-100) to assess selectivity.[1] The results demonstrate a potent, dose-dependent effect on the cancer cells with a significant therapeutic window.[1]

Cell LineCell TypeGI₅₀ Value (nM)Citation
MDA-MB-231 Triple-Negative Breast Cancer498.90[1][2]
Hs578T Triple-Negative Breast Cancer740.73[1][2]
HBL-100 Noncancerous Breast> 3000[1]
Apoptosis Induction

Further studies confirmed that this compound's anti-proliferative effects are mediated through the induction of apoptosis.[1] Treatment with this compound led to an increase in both early and late-phase apoptosis in TNBC cells.[2] This is a key mechanism for the anticancer effects of EGFR inhibitors.[1]

Experimental Protocols
  • Cell Seeding : MDA-MB-231, Hs578T, and HBL-100 cells are seeded into 96-well plates at a predetermined density and allowed to attach for 18-24 hours.[5]

  • Compound Treatment : Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) and incubated for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

  • Cell Treatment : TNBC cells are seeded in 6-well plates and treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining : The cell pellet is resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation : The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry : The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis : The percentage of cells in each quadrant (viable, early apoptosis, late apoptosis) is quantified using flow cytometry analysis software.

Mechanism of Action: Inhibition of EGFR Signaling

This compound exerts its anticancer effect by targeting the inactive conformation of EGFR, which interferes with the initial steps of receptor activation. This prevents downstream signaling cascades responsible for cell growth and survival.

EGFR_Pathway EGF EGF (Ligand) EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization & Conformational Change P Autophosphorylation EGFR_active->P This compound This compound This compound->EGFR_inactive Binds & Stabilizes Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response Promotes

Caption: Proposed Mechanism of Action for this compound on the EGFR Signaling Pathway.

As illustrated, the binding of a ligand like Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces a conformational change, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. By binding to and stabilizing the inactive conformation of EGFR, this compound prevents this activation sequence, effectively blocking the signal transduction cascade at its origin.[1]

Conclusion and Future Directions

The discovery of this compound through high-throughput virtual screening represents a significant advancement in the development of targeted therapies for TNBC.[2] Its unique mechanism of targeting the inactive conformation of EGFR provides a potent method for inhibiting cancer cell proliferation and inducing apoptosis, with a favorable selectivity profile against noncancerous cells.[1] Notably, this compound has shown efficacy in 5-FU-resistant TNBC models, highlighting its potential to overcome a critical clinical challenge.[1][2]

Future research should focus on lead optimization to improve the potency and pharmacokinetic properties of this compound.[1] Further preclinical evaluation in animal models is necessary to assess its in vivo efficacy and safety profile. Ultimately, this compound serves as a promising lead compound for the development of a new class of EGFR inhibitors to improve outcomes for patients with resistant and challenging cancers.[1]

References

Technical Whitepaper: The Small Molecule Inhibitor EG31 and its Impact on Triple-Negative Breast Cancer Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Triple-Negative Breast Cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC, making it a key therapeutic target. This document details the mechanism and effects of EG31, a novel small molecule inhibitor designed to target the inactive conformation of EGFR. By binding to this state, this compound effectively prevents receptor activation, leading to the inhibition of downstream pro-survival and proliferative signaling pathways, induction of apoptosis, and potent anti-cancer activity in both chemosensitive and chemoresistant TNBC cells.

Introduction to Triple-Negative Breast Cancer and EGFR

Triple-Negative Breast Cancer is an aggressive subtype of breast cancer defined by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2) amplification[1][2]. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving conventional chemotherapy as the primary treatment option, which is often hampered by resistance and significant side effects[1][3].

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is overexpressed in approximately 50-60% of TNBC cases[4][5][6]. Its activation triggers critical downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are pivotal in promoting cell proliferation, survival, and metastasis[5][6][7]. Consequently, EGFR has emerged as a rational target for TNBC drug development.

This compound: A Novel Inhibitor of the Inactive EGFR Conformation

This compound is a small molecule inhibitor identified through high-throughput virtual screening to specifically target the inactive conformation of EGFR[8]. Unlike many tyrosine kinase inhibitors that compete with ATP in the active state, this compound's mechanism involves binding to the inactive receptor. This binding prevents the conformational changes necessary for EGFR dimerization and activation, thereby blocking the initiation of downstream signaling cascades[4][9]. This unique mechanism of action may be particularly effective in overcoming resistance to conventional chemotherapies like 5-fluorouracil (5-FU)[4][8].

cluster_0 EGFR Inactive State cluster_1 EGFR Active State (Blocked) EGFR_I Inactive EGFR EGFR_A Active EGFR (Dimerization Blocked) This compound This compound This compound->EGFR_I Binds & Stabilizes EGF EGF Ligand Downstream Downstream Signaling (Blocked) EGFR_A->Downstream X

Caption: this compound binds to inactive EGFR, preventing its activation and blocking signals.

Impact on Core TNBC Signaling Pathways

By inhibiting EGFR at the apex of its signaling network, this compound effectively suppresses two major pathways crucial for TNBC progression.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Its activation is a frequent event in TNBC, often correlated with a poor prognosis[5][10]. EGFR activation leads to the recruitment and activation of PI3K, which in turn activates Akt and mTOR, promoting cell survival and inhibiting apoptosis.

  • Ras/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation. Activated EGFR triggers the Ras-Raf-MEK-ERK signaling sequence, leading to the transcription of genes that control cell cycle progression[11][12].

This compound's blockade of EGFR activation prevents the initiation of both of these critical downstream pathways, leading to reduced proliferation and increased cell death.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK mTOR mTOR Akt->mTOR Survival Cell Survival (Anti-Apoptosis) Akt->Survival Proliferation Cell Proliferation ERK->Proliferation mTOR->Survival

Caption: this compound inhibits EGFR, blocking the PI3K/Akt and Ras/MEK pathways in TNBC.

Quantitative Data on this compound's Efficacy

In vitro studies have demonstrated the potent and selective activity of this compound against TNBC cell lines.

Table 1: In Vitro Growth Inhibition by this compound

This table summarizes the half-maximal growth inhibitory concentration (GI₅₀) of this compound in TNBC and non-cancerous cell lines. Data shows high potency against TNBC cells, including a 5-FU-resistant line, with minimal effect on normal cells.

Cell LineDescriptionGI₅₀ (nM)Reference
MDA-MB-231 TNBC498.90[4][8][9]
Hs578T TNBC740.73[4][8][9]
MDA-MB-231/5-FUR 5-FU Resistant TNBCRetained Efficacy[8]
Vero Normal Kidney Epithelial> 3000[4]
While 5-FU lost its effectiveness by 6-fold in the resistant cell line, this compound retained its anti-proliferative efficacy.[8]
Table 2: this compound-Induced Apoptosis and EGFR Population Reduction

Treatment with this compound significantly reduces the population of EGFR-positive cells and induces apoptosis in TNBC cell lines.

Cell LineParameterControlThis compound TreatedReference
MDA-MB-231 EGFR-Positive Cells39.47 ± 3.54%7.27 ± 1.02%[4]
Early Apoptosis2.90%30.78%[4][9]
Hs578T EGFR-Positive Cells23.52 ± 2.57%8.71 ± 1.83%[4]
Early Apoptosis2.18%28.48%[4][9]

Experimental Protocols

The following methodologies were central to evaluating the efficacy of this compound.

Cell Viability and Proliferation (MTT Assay)

The anti-proliferative effects of this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9]

  • Cell Seeding: TNBC cells (MDA-MB-231, Hs578T) were seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with varying concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent was added to each well and incubated, allowing viable cells with active mitochondrial reductases to convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI₅₀ values were calculated from dose-response curves.

Apoptosis Analysis (Flow Cytometry)

The induction of apoptosis by this compound was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4]

  • Cell Treatment: Cells were treated with this compound or a vehicle control for a defined time.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells were stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells were analyzed on a flow cytometer. The cell population was gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

cluster_mtt MTT Assay cluster_flow Apoptosis Assay start Seed TNBC Cells in Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (48-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add flow_harvest Harvest Cells incubate->flow_harvest mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance mtt_sol->mtt_read mtt_calc Calculate GI₅₀ mtt_read->mtt_calc flow_stain Stain (Annexin V/PI) flow_harvest->flow_stain flow_read Analyze via Flow Cytometry flow_stain->flow_read flow_calc Quantify Apoptosis % flow_read->flow_calc

Caption: Experimental workflow for in vitro evaluation of this compound's effects on TNBC cells.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for triple-negative breast cancer. Its novel mechanism of targeting the inactive conformation of EGFR allows it to effectively inhibit downstream PI3K/Akt/mTOR and Ras/MEK/ERK signaling, leading to potent anti-proliferative and pro-apoptotic effects.[4][9] Crucially, its efficacy is retained in a 5-FU-resistant model, suggesting a potential role in overcoming chemotherapy resistance.[8]

The presented data underscores the potential of this compound as a valuable addition to TNBC therapy. Further preclinical development, including in vivo animal studies to assess efficacy and safety, is warranted. Subsequent clinical trials will be essential to determine its therapeutic utility in patients with this challenging disease.[13][14]

References

Preliminary Studies on EG31 Cytotoxicity in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical findings on the cytotoxicity of EG31, a novel small molecule inhibitor targeting the inactive conformation of the Epidermal Growth Factor Receptor (EGFR). The data presented herein summarizes the current understanding of this compound's anticancer effects, primarily focusing on its activity in triple-negative breast cancer (TNBC) cell lines. This document details the quantitative data on cell viability and apoptosis, provides comprehensive experimental protocols for the key assays cited, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified in triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and Hs578T. The following tables summarize the growth inhibition and apoptosis induction observed in these cell lines.

Table 1: Growth Inhibition (GI₅₀) of this compound in TNBC Cell Lines

Cell LineGI₅₀ (nM)
MDA-MB-231498.90[1]
Hs578T740.73[1]

Table 2: Apoptosis Induction by this compound in TNBC Cell Lines

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)
MDA-MB-231Untreated Control2.90Not Reported
This compound (500 nM)30.78[1]Not Reported
Hs578TUntreated Control2.18Not Reported
This compound (740 nM)28.48[1]9.62[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cytotoxicity of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ value, the concentration of this compound that causes 50% growth inhibition.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10⁶ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at near GI₅₀ concentrations (500 nM for MDA-MB-231 and 740 nM for Hs578T) for 48 hours.[1] Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at a low speed.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

EG31_Mechanism_of_Action cluster_this compound This compound cluster_EGFR EGFR Signaling This compound This compound EGFR_inactive Inactive EGFR This compound->EGFR_inactive Binds to and stabilizes inactive conformation EGFR_active Active EGFR This compound->EGFR_active Inhibits Activation EGFR_inactive->EGFR_active Activation PI3K_Akt PI3K/Akt Pathway EGFR_active->PI3K_Akt RAS_ERK RAS/ERK Pathway EGFR_active->RAS_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_ERK->Proliferation Apoptosis_Pathway This compound This compound EGFR_inhibition Inhibition of EGFR Signaling This compound->EGFR_inhibition Bim_upregulation Upregulation of Bim (pro-apoptotic) EGFR_inhibition->Bim_upregulation Bcl2_downregulation Downregulation of Bcl-2 (anti-apoptotic) EGFR_inhibition->Bcl2_downregulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bim_upregulation->Mitochondria Bcl2_downregulation->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay MTT Assay for Cell Viability (GI₅₀) cell_culture->mtt_assay flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) cell_culture->flow_cytometry western_blot Western Blot for Signaling Proteins (p-EGFR, p-Akt, p-ERK) cell_culture->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Interaction of EG31 with the EGFR ATP-Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. The development of small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain has led to significant advancements in cancer therapy. This technical guide provides a comprehensive overview of the interaction between a novel small molecule inhibitor, EG31, and the ATP-binding site of EGFR. This compound has demonstrated potent inhibitory activity, particularly against triple-negative breast cancer (TNBC) cells, including those resistant to conventional chemotherapy. This document details the binding characteristics of this compound, summarizes key quantitative data, provides in-depth experimental methodologies, and visualizes the relevant biological and experimental workflows.

Introduction to EGFR and the ATP-Binding Site

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of many cancers.[1] The intracellular kinase domain of EGFR contains a highly conserved ATP-binding site, which is essential for its catalytic activity. Small molecule tyrosine kinase inhibitors (TKIs) are designed to compete with ATP for this binding site, thereby blocking the downstream signaling cascades that promote tumor growth.[2][3]

This compound is a novel small molecule inhibitor identified through high-throughput virtual screening (HTVS) that specifically targets the inactive conformation of the EGFR kinase domain.[4] This mechanism of action offers a potential advantage in overcoming resistance mechanisms that can arise with inhibitors that target the active conformation.

This compound and EGFR Interaction: A Quantitative Analysis

The interaction of this compound with the EGFR ATP-binding site has been characterized by its strong binding affinity and potent anti-proliferative effects in cancer cell lines. The following tables summarize the key quantitative data available for this compound.

Parameter Value Method Reference
Binding Free Energy (ΔG)-52.57 kcal/molMMPBSA[4]
Cell Line GI₅₀ (nM) Assay Reference
MDA-MB-231498.90Proliferation Assay[4]
Hs578T740.73Proliferation Assay[4]
MDA-MB-231/5-FUREffective (retained anti-proliferative efficacy)Proliferation Assay[4]

Table 1: Biophysical and Cellular Activity of this compound. The binding free energy indicates a strong and stable interaction between this compound and the EGFR kinase domain. The GI₅₀ values demonstrate the potent growth-inhibitory effects of this compound on triple-negative breast cancer cell lines.

Molecular Basis of the this compound-EGFR Interaction

Molecular dynamics simulations have provided detailed insights into the binding mode of this compound within the EGFR ATP-binding site. This compound establishes multiple interactions with key amino acid residues, contributing to its high-affinity binding.

Interaction Type Interacting EGFR Residues
Hydrogen BondsAsp831, Lys221, Thr830, Met769
π-Sigma BondsThr766, Key694, Val702

Table 2: Key Amino Acid Residues in the EGFR ATP-Binding Site Interacting with this compound. [4] These interactions stabilize the binding of this compound in the inactive conformation of the kinase domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with the EGFR ATP-binding site.

High-Throughput Virtual Screening (HTVS)

HTVS is a computational method used to screen large libraries of small molecules for their potential to bind to a biological target.

  • Protocol:

    • Target Preparation: The three-dimensional structure of the EGFR kinase domain in its inactive conformation is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Ligand Library Preparation: A large database of small molecules is prepared by generating 3D conformations and assigning appropriate chemical properties.

    • Docking Simulation: A molecular docking program is used to predict the binding mode and affinity of each small molecule in the EGFR ATP-binding site.

    • Scoring and Ranking: The docked poses are scored based on a scoring function that estimates the binding affinity. The compounds are then ranked based on their scores.

    • Hit Selection: A subset of the top-ranking compounds with favorable predicted binding energies are selected for further experimental validation.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the nature of the interactions.

  • Protocol:

    • System Preparation: The initial coordinates of the EGFR-EG31 complex are obtained from the docking studies. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P). Counter-ions are added to neutralize the system and mimic physiological salt concentration.

    • Force Field Parameterization: A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system. Parameters for the protein are standard, while parameters for the ligand (this compound) may need to be generated.

    • Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions to ensure a stable system.

    • Production Run: A long-time simulation (e.g., 100 ns) is run to generate a trajectory of the atomic motions.

    • Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein, the number and stability of hydrogen bonds, and other interaction parameters.

MM/PBSA Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.

  • Protocol:

    • Trajectory Extraction: Snapshots (frames) are extracted from the production MD trajectory at regular intervals.

    • Energy Calculations: For each snapshot, the following energy terms are calculated for the complex, the protein, and the ligand separately:

      • Molecular mechanics energy (internal, van der Waals, and electrostatic energies).

      • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

      • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

    • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

    • Averaging: The binding free energies from all the snapshots are averaged to obtain the final estimated binding free energy.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Protocol for MDA-MB-231 and Hs578T cells:

    • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well in standard growth medium and incubated overnight.

    • Compound Treatment: The cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI₅₀ (the concentration of the compound that causes 50% growth inhibition) is determined.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and the logical relationship of this compound's mechanism of action.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ADP ADP ATP->ADP Hydrolysis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation HTVS High-Throughput Virtual Screening Docking Molecular Docking HTVS->Docking Identifies Potential Hits MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Provides Initial Complex Structure Prolif_Assay Cell Proliferation Assay Docking->Prolif_Assay Selects Compounds for Testing MMPBSA MM/PBSA Calculation MD_Sim->MMPBSA Generates Trajectory for Energy Calculation MMPBSA->Prolif_Assay Predicts Binding Affinity to Guide Experiments Kinase_Assay EGFR Kinase Assay Prolif_Assay->Kinase_Assay Confirms Biological Activity

Caption: Workflow for Identification and Characterization of this compound.

EG31_Mechanism_of_Action This compound This compound ATP_Binding_Site ATP-Binding Site This compound->ATP_Binding_Site Binds to Phosphorylation Substrate Phosphorylation This compound->Phosphorylation Blocks EGFR_Inactive EGFR (Inactive Conformation) EGFR_Inactive->ATP_Binding_Site ATP_Binding_Site->Phosphorylation Catalyzes ATP ATP ATP->ATP_Binding_Site Competes for Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: Logical Flow of this compound's Inhibitory Mechanism.

Conclusion

This compound represents a promising novel inhibitor of EGFR that targets the inactive conformation of the kinase domain. Its high binding affinity, potent anti-proliferative activity against triple-negative breast cancer cells, and distinct mechanism of action make it a compelling candidate for further preclinical and clinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the potential of this compound as a targeted cancer therapeutic.

References

EG31: A Novel EGFR Inhibitor Overcoming 5-Fluorouracil Resistance in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Triple-negative breast cancer (TNBC) presents a formidable clinical challenge due to its aggressive nature and lack of targeted therapies. While 5-fluorouracil (5-FU) is a common chemotherapeutic agent for TNBC, the development of resistance significantly limits its efficacy. This document details the preclinical evidence for EG31, a novel small molecule inhibitor that targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR), as a potential therapeutic for 5-FU-resistant TNBC. This compound demonstrates potent anti-proliferative and pro-apoptotic activity in both 5-FU-sensitive and, notably, 5-FU-resistant TNBC cell lines, suggesting a promising new avenue for treating this intractable disease.

Introduction to 5-FU Resistance in TNBC

Triple-negative breast cancer is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets necessitates reliance on cytotoxic chemotherapy, with 5-fluorouracil (5-FU) being a frequently used agent.[1][2] 5-FU, a pyrimidine analog, primarily functions by inhibiting thymidylate synthase, which disrupts DNA synthesis and leads to cell death.[2]

However, a significant number of patients with TNBC either have innate resistance or develop acquired resistance to 5-FU, leading to treatment failure.[1] Mechanisms of resistance are complex and can involve altered drug metabolism, enhanced DNA repair, and the activation of pro-survival signaling pathways. One such critical pathway is mediated by the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in a large subset of TNBC tumors and plays a crucial role in promoting tumor growth, survival, and metastasis.[1][2] Activation of EGFR signaling can drive resistance to conventional chemotherapies like 5-FU, highlighting the urgent need for novel therapeutic strategies that can overcome this resistance.

This compound: A Novel Inhibitor of the Inactive EGFR Conformation

This compound is a novel small molecule inhibitor identified through high-throughput virtual screening designed to target the inactive conformation of EGFR.[1][2] By binding to the inactive state, this compound is hypothesized to prevent the receptor from undergoing the conformational changes necessary for its activation.[2] This mechanism effectively blocks downstream signaling pathways that contribute to cell proliferation and survival.[2] Molecular dynamics simulations have confirmed the stable binding of this compound to EGFR, with favorable binding free energies.[1][2]

Quantitative In Vitro Efficacy of this compound

The anti-proliferative effects of this compound have been evaluated in both standard and 5-FU-resistant TNBC cell lines. The data demonstrates that this compound retains its efficacy in a resistant setting where 5-FU's effectiveness is significantly diminished.

Table 1: Anti-proliferative Activity (GI₅₀) of this compound in TNBC Cell Lines

Cell LineDescriptionGI₅₀ of this compound (nM)Fold-Change in 5-FU Effectiveness in Resistant Cells
MDA-MB-2315-FU-sensitive TNBC498.90N/A
Hs578T5-FU-sensitive TNBC740.73N/A
MDA-MB-231/5-FUR5-FU-resistant TNBCEfficacy Retained6-fold loss for 5-FU

Data sourced from studies on this compound's efficacy.[1][2]

Table 2: Apoptotic and EGFR Population Effects of this compound in TNBC Cell Lines

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)EGFR-Positive Cells (%)
MDA-MB-231Control2.90Not Specified39.47 ± 3.54
MDA-MB-231This compound30.78Increased7.27 ± 1.02
Hs578TControl2.18Not Specified23.52 ± 2.57
Hs578TThis compound28.48Increased8.71 ± 1.83

Data indicates that this compound treatment significantly induces apoptosis and reduces the population of EGFR-positive cells.

Proposed Mechanism of Action of this compound

This compound's therapeutic potential stems from its unique mechanism of targeting the inactive conformation of EGFR. This action prevents receptor activation and subsequent downstream signaling through key pro-survival pathways that are often hyperactivated in TNBC and implicated in chemoresistance.

EGFR Signaling Pathway in TNBC

EGFR activation triggers two primary downstream signaling cascades: the RAS/RAF/MEK/ERK pathway and the PI3K/AKT/mTOR pathway. Both pathways culminate in the nucleus, promoting the transcription of genes involved in cell proliferation, survival, and angiogenesis.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Inactive) EGFR_active EGFR (Active) EGFR->EGFR_active Dimerization & Phosphorylation GRB2 GRB2/SOS EGFR_active->GRB2 PI3K PI3K EGFR_active->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF Ligand EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits Activation

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Overcoming 5-FU Resistance

In 5-FU-resistant TNBC cells, the EGFR pathway is often hyperactivated, providing a survival signal that counteracts the cytotoxic effects of chemotherapy. By inhibiting EGFR at the initial stage of the signaling cascade, this compound effectively shuts down these pro-survival signals, re-sensitizing the cells to apoptosis and inhibiting proliferation.

EG31_Mechanism TNBC_Cell 5-FU Resistant TNBC Cell EGFR_Hyper Hyperactivated EGFR Signaling TNBC_Cell->EGFR_Hyper Survival Pro-survival Pathways (RAS/MAPK, PI3K/AKT) EGFR_Hyper->Survival EGFR_Inhibition EGFR Inhibition EGFR_Hyper->EGFR_Inhibition Leads to Resistance 5-FU Resistance Survival->Resistance This compound This compound This compound->EGFR_Hyper Targets Apoptosis Apoptosis & Inhibition of Proliferation EGFR_Inhibition->Apoptosis

Caption: this compound mechanism in overcoming 5-FU resistance in TNBC.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the primary literature for the evaluation of this compound and standard cell biology techniques.

Generation of 5-FU-Resistant TNBC Cell Line (MDA-MB-231/5-FUR)

This protocol describes the establishment of a 5-FU-resistant cell line through continuous exposure to escalating drug concentrations.

  • Cell Culture Initiation : Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Initial Exposure : Introduce 5-FU at an initial concentration of 3.84 μM to the culture medium.

  • Stepwise Dose Escalation : Culture the cells for a minimum of four weeks at this concentration, with media changes every three days. After four weeks, increase the 5-FU concentration by a factor of 1.25.

  • Iterative Process : Repeat the dose escalation process until a final concentration of 23.0 μM is reached.

  • Resistance Confirmation : Characterize the established resistant cell line (MDA-MB-231/5-FUR) by determining the IC₅₀ value of 5-FU and comparing it to the parental MDA-MB-231 cell line. A significant increase (e.g., >5-fold) confirms resistance.

  • Drug Washout : Prior to any experimentation, culture the MDA-MB-231/5-FUR cells in a drug-free medium for at least 15 days to eliminate residual drug effects.

workflow_resistance Start Parental MDA-MB-231 Cells Culture Culture with 3.84 µM 5-FU (4 weeks) Start->Culture Increase Increase 5-FU by 1.25x Culture->Increase Repeat Repeat until 23.0 µM 5-FU Increase->Repeat Washout Culture in drug-free medium (15 days) Repeat->Washout End MDA-MB-231/5-FUR Resistant Cells Washout->End

Caption: Workflow for generating 5-FU resistant TNBC cells.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of viability.

  • Cell Seeding : Seed TNBC cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or 5-FU for a specified period (e.g., 72 hours). Include untreated and solvent-only controls.

  • MTT Addition : Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation : Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).

  • Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture TNBC cells in T25 flasks and treat with this compound at a predetermined concentration (e.g., its GI₅₀ value) for 48 hours.

  • Cell Harvesting : Collect both floating (apoptotic) and adherent (trypsinized) cells.

  • Cell Washing : Wash the collected cells twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a therapeutic agent for 5-FU-resistant TNBC. By targeting the inactive conformation of EGFR, this compound circumvents a key survival mechanism that drives chemoresistance. The retained efficacy of this compound in 5-FU-resistant cell lines is particularly compelling.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:

  • In vivo xenograft studies : To evaluate the anti-tumor efficacy and safety of this compound in animal models of 5-FU-resistant TNBC.

  • Pharmacokinetic and pharmacodynamic studies : To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its target engagement in vivo.

  • Combination therapy studies : To investigate potential synergies between this compound and other chemotherapeutic agents used in TNBC treatment.

Successful outcomes from these studies could pave the way for the clinical development of this compound, offering a much-needed targeted therapy option for patients with resistant and aggressive triple-negative breast cancer.

References

An In-depth Technical Guide to the Early Pharmacokinetics of Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the early research on the pharmacokinetics of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information presented is targeted towards researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying physiological pathways.

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, was first developed in the 1960s as a safer alternative to other anti-inflammatory drugs of the time[1]. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[2][3][4]. By inhibiting these enzymes, Ibuprofen blocks the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever[3][4]. Early pharmacokinetic studies were crucial in understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informed its clinical use and dosage regimens.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Ibuprofen from early studies.

Table 1: General Pharmacokinetic Parameters of Ibuprofen in Humans

ParameterValueReference
Bioavailability (Oral)80-100%[3]
Time to Peak Plasma Concentration (Tmax)1–2 hours[2][3]
Plasma Protein Binding>98% (primarily to albumin)[2][3][5]
Elimination Half-Life (t1/2)2–4 hours[3]
Apparent Volume of Distribution (Vd)~0.1–0.2 L/kg[2]
Primary Route of EliminationHepatic metabolism[2][3]
ExcretionPrimarily as metabolites in urine (>95%)[3]

Table 2: Dose-Dependent Pharmacokinetics of Ibuprofen in Male Sprague-Dawley Rats (Intravenous Bolus) [6]

IV Bolus DoseSystemic Plasma Clearance (CLtot) (L/hr/kg)Mean Residence Time (MRTtot) (hr)Harmonic Mean Half-Life (hr)
10 mg/kg0.29-1.7
20 mg/kg---
50 mg/kg0.14Increased ~35% over 10 mg/kg2.8

Table 3: Effect of Age on Ibuprofen Pharmacokinetics in Male Fischer 344 Rats [7]

Age GroupFree Plasma Clearance (CLfree)Apparent Free Steady-State Volume of Distribution (Vssfree)
Young Adult (5 months)--
Senescent (24 months)Decreased by 42%Decreased by 51%

Experimental Protocols

Early research on Ibuprofen pharmacokinetics relied on a variety of experimental methods to characterize its behavior in the body.

  • Objective: To determine the pharmacokinetic profile of Ibuprofen after intravenous administration.

  • Animal Model: Male Sprague-Dawley rats[6][8] or Fischer 344 rats[7].

  • Dosing: Intravenous (IV) bolus doses of 10, 20, and 50 mg/kg of Ibuprofen were administered[6].

  • Sample Collection: Blood samples were collected at various time points post-administration. Urine was also collected over a 24-hour period[6].

  • Sample Preparation: Plasma was separated from blood samples by centrifugation. Ibuprofen and its metabolites were extracted from plasma and urine using liquid-liquid extraction with an organic solvent like methylene chloride or hexane[9][10].

  • Analytical Method: The concentrations of Ibuprofen and its metabolites in the prepared samples were determined using High-Performance Liquid Chromatography (HPLC)[6].

  • Pharmacokinetic Analysis: Plasma concentration-time data was used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).

  • Objective: To determine the extent of Ibuprofen binding to plasma proteins.

  • Methodology: Equilibrium dialysis or ultrafiltration techniques were commonly employed[5][6].

  • Procedure (Equilibrium Dialysis):

    • Plasma samples containing Ibuprofen were placed on one side of a semi-permeable membrane.

    • A protein-free buffer solution was placed on the other side.

    • The system was allowed to reach equilibrium, during which the unbound drug diffuses across the membrane.

    • The concentration of Ibuprofen in the buffer solution (representing the free drug concentration) and in the plasma (representing the total drug concentration) was measured by HPLC.

    • The percentage of protein binding was then calculated.

  • Objective: To investigate the metabolic pathways of Ibuprofen.

  • System: Rat liver microsomes were used as a source of drug-metabolizing enzymes, particularly cytochrome P-450[7].

  • Procedure:

    • Ibuprofen was incubated with the liver microsomes in the presence of necessary cofactors (e.g., NADPH).

    • The reaction was stopped at various time points.

    • The mixture was analyzed by HPLC to identify and quantify the metabolites formed.

  • Key Findings: These studies helped identify the major oxidative metabolites of Ibuprofen, such as hydroxy-ibuprofen and carboxy-ibuprofen[2][11].

Visualizations

The primary mechanism of action of Ibuprofen is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in prostaglandin synthesis. Its metabolism is primarily hepatic, involving cytochrome P450 enzymes.

Ibuprofen_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1_COX2 Inhibition CYP2C9_CYP2C8 CYP2C9 / CYP2C8 (Liver) Ibuprofen->CYP2C9_CYP2C8 Inactive_Metabolites Inactive Metabolites (e.g., Hydroxy-ibuprofen, Carboxy-ibuprofen) CYP2C9_CYP2C8->Inactive_Metabolites Urinary_Excretion Urinary Excretion Inactive_Metabolites->Urinary_Excretion

Ibuprofen's mechanism of action and metabolic pathway.

The following diagram illustrates a typical workflow for an early in vivo pharmacokinetic study of a drug like Ibuprofen.

PK_Workflow start Start dosing Drug Administration (e.g., IV Bolus to Rats) start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Liquid-Liquid Extraction processing->extraction analysis HPLC Analysis extraction->analysis data_analysis Pharmacokinetic Modeling and Parameter Calculation analysis->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of EG31 on Triple-Negative Breast Cancer (TNBC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen, progesterone, and human epidermal growth factor receptor 2 (HER2) receptors. This lack of well-defined molecular targets makes it challenging to treat with conventional targeted therapies.[1][2] The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC and plays a crucial role in tumor progression and survival, making it a promising therapeutic target.[3][4][5] EG31 is a novel small molecule inhibitor that uniquely targets the inactive conformation of EGFR.[1][3][6] This mechanism prevents the receptor from undergoing the conformational changes required for activation, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][6] Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of TNBC cell lines and induces apoptosis, even in cells resistant to standard chemotherapies like 5-fluorouracil (5-FU).[3][6]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy on TNBC cell lines. The described assays will enable researchers to assess the cytotoxic and apoptotic effects of this compound, as well as its impact on the cell cycle.

Data Presentation

The following tables summarize the expected quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on TNBC Cell Lines (MTT Assay)

Cell LineTreatmentConcentration (nM)Absorbance (570 nm) (Mean ± SD)% Cell ViabilityGI50 (nM)
MDA-MB-231Vehicle Control01.2 ± 0.05100
This compound1001.0 ± 0.0483.3498.90[3][6]
This compound5000.6 ± 0.0350.0
This compound10000.3 ± 0.0225.0
Hs578TVehicle Control01.1 ± 0.06100
This compound1000.95 ± 0.0586.4740.73[3][6]
This compound7500.55 ± 0.0450.0
This compound15000.28 ± 0.0325.5

Table 2: Apoptosis Induction by this compound in TNBC Cell Lines (Annexin V/PI Staining)

Cell LineTreatmentConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic Cells (Annexin V+/PI+) (Mean ± SD)% Total Apoptotic Cells (Mean ± SD)
MDA-MB-231Vehicle Control02.90 ± 0.5[1]3.2 ± 0.66.1 ± 1.1
This compound50030.78 ± 2.1[1]15.4 ± 1.546.18 ± 3.6
Hs578TVehicle Control02.18 ± 0.4[1]2.5 ± 0.54.68 ± 0.9
This compound75028.48 ± 1.9[1]9.62 ± 1.2[6]38.1 ± 3.1

Table 3: Cell Cycle Analysis of TNBC Cell Lines Treated with this compound

Cell LineTreatmentConcentration (nM)% Cells in G0/G1 Phase (Mean ± SD)% Cells in S Phase (Mean ± SD)% Cells in G2/M Phase (Mean ± SD)
MDA-MB-231Vehicle Control055 ± 3.125 ± 2.520 ± 2.8
This compound50070 ± 4.215 ± 1.915 ± 2.1
Hs578TVehicle Control060 ± 3.520 ± 2.220 ± 2.6
This compound75075 ± 4.510 ± 1.515 ± 2.3

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable TNBC cell lines for subsequent experiments.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin[7]

  • 0.25% Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Humidified incubator at 37°C with 5% CO2[7]

  • Cell culture flasks and plates

Protocol:

  • Culture TNBC cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the appropriate density.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound on TNBC cell lines. The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • TNBC cells

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed TNBC cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.[7]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the prepared this compound dilutions and a vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in TNBC cell lines. This assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells.[9]

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed TNBC cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its GI50 concentration and a vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of TNBC cell lines. This is achieved by staining the cellular DNA with a fluorescent dye and analyzing the DNA content by flow cytometry.[10][11]

Materials:

  • TNBC cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed TNBC cells in 6-well plates and treat them with this compound at its GI50 concentration and a vehicle control for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11]

Mandatory Visualizations

EGFR_Signaling_Pathway This compound This compound EGFR_inactive EGFR (Inactive) This compound->EGFR_inactive Inhibits EGFR_active EGFR (Active) EGFR_inactive->EGFR_active Activation PI3K PI3K EGFR_active->PI3K RAS RAS EGFR_active->RAS EGF EGF EGF->EGFR_inactive Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound mechanism of action on the EGFR signaling pathway.

Experimental_Workflow start Start: TNBC Cell Culture (MDA-MB-231, Hs578T) treatment Treat with this compound (Varying Concentrations) start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Determine Efficacy of this compound data_analysis->end

Caption: Overall experimental workflow for in vitro testing of this compound.

Apoptosis_Assay_Logic cell_states Healthy Cell Early Apoptosis Late Apoptosis/Necrosis staining_results Annexin V- / PI- Annexin V+ / PI- Annexin V+ / PI+ cell_states:late->staining_results:f2 cell_states:healthy->p1 cell_states:early->p2 p1->staining_results:f0 p2->staining_results:f1

Caption: Logical relationship in the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for EG31-Mediated Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EG31, a novel small molecule inhibitor, in cell proliferation assays. This compound targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR), presenting a promising therapeutic strategy, particularly for cancers with EGFR overexpression, such as Triple-Negative Breast Cancer (TNBC).[1][2][3]

EGFR is a key receptor tyrosine kinase that, upon activation by ligands like EGF, instigates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4] In certain cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[4] this compound's unique mechanism of binding to the inactive state of EGFR prevents the receptor's conformational changes required for activation, thereby inhibiting these downstream signals.[2]

This document offers detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines, methods for data analysis and presentation, and a visual representation of the targeted signaling pathway.

Data Presentation

Quantitative data from proliferation assays should be meticulously recorded and organized to facilitate clear interpretation and comparison. The following tables provide a summary of published data for this compound and a template for recording experimental results.

Table 1: Published Anti-Proliferative Activity of this compound

Cell LineCancer TypeGI50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer498.90[1][3]
Hs578TTriple-Negative Breast Cancer740.73[1][3]
MDA-MB-231/5-FUR5-FU Resistant Triple-Negative Breast CancerEffective (6-fold more than 5-FU)[1][3]
HBL-100Non-cancerous breast cellsNo effect up to 3000 nM[2]
VeroNon-cancerous kidney epithelial cellsNo effect up to 3000 nM[2]

Table 2: Experimental Data Template for this compound Proliferation Assay

This compound Concentration (nM)% Cell Viability (Repeat 1)% Cell Viability (Repeat 2)% Cell Viability (Repeat 3)Average % Cell ViabilityStandard Deviation
0 (Vehicle Control)
10
50
100
250
500
750
1000
2000
3000

Experimental Protocols

This section details two common and effective methods for assessing cell proliferation in response to this compound treatment: the MTT assay and the Crystal Violet assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231, Hs578T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the expected GI50 value (e.g., 0, 10, 50, 100, 250, 500, 750, 1000, 2000, 3000 nM).

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the log of this compound concentration to determine the GI50 (the concentration of this compound that causes 50% inhibition of cell growth).

Protocol 2: Crystal Violet Assay

This assay is a simple and effective method for quantifying the number of adherent cells by staining the cell nuclei.

Materials:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., MDA-MB-231, Hs578T)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Crystal Violet solution (0.5% w/v in 25% methanol)

  • 33% Acetic Acid solution

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 590 nm)

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

  • Cell Fixation and Staining:

    • After the treatment period, carefully remove the medium.

    • Gently wash the cells twice with PBS.

    • Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing:

    • Carefully remove the Crystal Violet solution.

    • Wash the plate with water several times until the water runs clear.

    • Allow the plate to air dry completely.

  • Dye Solubilization and Absorbance Reading:

    • Add 200 µL of 33% Acetic Acid to each well to solubilize the stained cells.

    • Gently shake the plate for 15-20 minutes.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the % cell viability against the log of this compound concentration to determine the GI50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for the proliferation assay.

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binds EGFR_active EGFR (Active) Dimerization & Autophosphorylation EGFR_inactive->EGFR_active Activation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR_inactive Inhibits Activation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Proliferation_Assay_Workflow Proliferation Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_this compound Treat with Serial Dilutions of this compound incubate_24h->treat_this compound incubate_treatment Incubate for 48-72h treat_this compound->incubate_treatment assay Perform Proliferation Assay (e.g., MTT or Crystal Violet) incubate_treatment->assay read_plate Read Absorbance with Microplate Reader assay->read_plate analyze Analyze Data (Calculate % Viability, Determine GI50) read_plate->analyze end End analyze->end

Caption: A generalized workflow for conducting a cell proliferation assay.

References

Application Notes and Protocols for Molecular Dynamics Simulation of EG31-EGFR Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for modeling the binding of the novel small molecule inhibitor EG31 to the Epidermal Growth Factor Receptor (EGFR) using molecular dynamics (MD) simulations. This compound has been identified as a promising therapeutic agent, particularly for cancers resistant to conventional therapies, by targeting the inactive conformation of EGFR. These notes offer insights into the simulation workflow, data analysis, and the underlying biological pathways.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] While many inhibitors target the active conformation of EGFR, resistance often emerges through mutations.[3] this compound represents a novel class of inhibitors that bind to the inactive conformation of EGFR, offering a potential strategy to overcome this resistance.[4]

Molecular dynamics simulations provide a powerful computational microscope to investigate the atomistic details of the this compound-EGFR interaction, elucidating the binding stability, key interacting residues, and the energetic landscape of the complex. This information is invaluable for the rational design and optimization of next-generation EGFR inhibitors.

Data Presentation

Molecular dynamics simulations of the this compound-EGFR complex have yielded significant quantitative data, highlighting the stability and favorable energetics of the interaction. The following tables summarize key findings from these simulations.

Table 1: Binding Free Energy of this compound-EGFR Complex

ParameterValue (kcal/mol)Method
Binding Free Energy (ΔG_bind)Highly FavorableMM/PBSA

Binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method revealed a highly favorable binding free energy for the this compound-EGFR complex, indicating a strong and stable interaction.[4]

Table 2: Analysis of this compound-EGFR Interaction Stability

Analysis MetricObservationImplication
Root Mean Square Deviation (RMSD)Consistent and stable throughout the simulationThe this compound-EGFR complex remains in a stable conformation over time.
Hydrogen Bond PatternsConsistent throughout the simulationKey hydrogen bonding interactions are maintained, contributing to binding stability.

Analysis of the MD simulation trajectories shows a consistent Root Mean Square Deviation (RMSD) and stable hydrogen bond patterns, further confirming the stable binding of this compound to EGFR.[4]

Experimental Protocols

This section outlines the key experimental and computational protocols involved in the study of this compound-EGFR binding, from initial identification to detailed molecular dynamics simulation and analysis.

Protocol 1: Identification of this compound through High-Throughput Virtual Screening (HTVS)
  • Library Preparation: A large compound library, such as the ChemBridge library containing approximately 850,000 compounds, is utilized.[4]

  • Target Structure Preparation: The crystal structure of the inactive conformation of the EGFR kinase domain is prepared. This involves removing any co-crystallized ligands and water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues.

  • Virtual Screening: A high-throughput virtual screening (HTVS) workflow is employed to dock the compound library against the prepared EGFR structure. Docking programs such as AutoDock Vina or Glide are commonly used.

  • Hit Selection: Compounds are ranked based on their predicted binding affinity (docking score). Top-ranked compounds, including this compound, are selected for further computational and experimental validation.[4]

Protocol 2: Molecular Dynamics Simulation of the this compound-EGFR Complex

This protocol outlines the steps for setting up and running an MD simulation of the this compound-EGFR complex using GROMACS, a widely used MD simulation package.

  • System Preparation:

    • The docked pose of this compound in the binding site of the inactive EGFR conformation is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field Selection:

    • A suitable force field for both the protein and the ligand is chosen. Commonly used force fields for biomolecular simulations include AMBER and CHARMM.[5]

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically performed using the steepest descent algorithm followed by the conjugate gradient algorithm.

  • Equilibration:

    • The system is gradually heated to the desired simulation temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

    • The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density. Position restraints are often applied to the protein and ligand heavy atoms during the initial stages of equilibration and gradually released.

  • Production MD:

    • Once the system is well-equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 ns or longer) under the NPT ensemble. Trajectories and energy data are saved at regular intervals for subsequent analysis.

Protocol 3: Post-Simulation Analysis
  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.[6]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.[6]

    • Hydrogen Bond Analysis: Analyze the formation and lifetime of hydrogen bonds between this compound and EGFR to identify key interactions.[6]

  • Binding Free Energy Calculation (MM/PBSA):

    • The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of the this compound-EGFR complex from the MD trajectory.[1]

    • This method calculates the free energy difference between the bound and unbound states of the receptor and ligand in solution.[1] Tools like g_mmpbsa for GROMACS can be used for this calculation.[1]

Mandatory Visualization

EGFR Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical EGFR signaling pathway and the mechanism of its inhibition by this compound, which stabilizes the inactive conformation of the receptor.

EGFR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization & Activation Grb2 Grb2 EGFR_active->Grb2 Recruitment This compound This compound This compound->EGFR_inactive This compound->EGFR_active Inhibition of Activation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Phosphorylation of Transcription Factors

Caption: EGFR signaling pathway and its inhibition by this compound.

Molecular Dynamics Simulation Workflow

The following diagram outlines the workflow for performing a molecular dynamics simulation of the this compound-EGFR complex.

MD_Workflow start Start: Docked this compound-EGFR Complex prep System Preparation (Solvation, Ionization) start->prep ff Force Field Assignment (AMBER/CHARMM) prep->ff min Energy Minimization ff->min nvt NVT Equilibration (Heating) min->nvt npt NPT Equilibration (Pressure) nvt->npt prod Production MD (100 ns) npt->prod analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) prod->analysis bfe Binding Free Energy Calculation (MM/PBSA) prod->bfe end End: Binding Insights analysis->end bfe->end

Caption: Workflow for this compound-EGFR molecular dynamics simulation.

Conclusion

The application of molecular dynamics simulations provides critical insights into the binding mechanism of this compound to the inactive conformation of EGFR. The protocols and data presented here serve as a valuable resource for researchers engaged in the development of novel cancer therapeutics. The detailed understanding of the this compound-EGFR interaction at the molecular level will facilitate the design of more potent and selective inhibitors, ultimately contributing to the advancement of precision oncology.

References

Application Notes and Protocols for Testing EG31 in 5-FU Resistant Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers. Its efficacy is often limited by the development of drug resistance, a multifactorial process that can involve alterations in drug metabolism, target enzyme expression, and the activation of pro-survival signaling pathways. One key pathway implicated in 5-FU resistance is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Overexpression and constitutive activation of EGFR can lead to increased cell proliferation, inhibition of apoptosis, and enhanced DNA repair, collectively contributing to a chemoresistant phenotype.[1][2]

EG31 is a novel small molecule inhibitor that targets the inactive conformation of EGFR.[3][4] This unique mechanism of action offers a promising strategy to overcome resistance to conventional chemotherapeutics. Studies have shown that this compound is effective against 5-FU-resistant triple-negative breast cancer cells, where it inhibits proliferation and induces apoptosis.[3][4][5] These application notes provide a detailed experimental framework for researchers to evaluate the efficacy of this compound in overcoming 5-FU resistance in various cancer cell line models.

Core Concepts

  • 5-FU Resistance: Cancer cells can develop resistance to 5-FU through various mechanisms, including increased expression of thymidylate synthase (the primary target of 5-FU), altered drug metabolism, and activation of anti-apoptotic pathways.[6][7]

  • EGFR Signaling in Chemoresistance: The EGFR pathway, upon activation by ligands such as EGF, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways promote cell survival and proliferation, thereby counteracting the cytotoxic effects of chemotherapeutic agents like 5-FU.[8]

  • This compound as an EGFR Inhibitor: this compound is a potent and selective inhibitor of EGFR that binds to the inactive conformation of the receptor, preventing its activation and downstream signaling.[3][4][5] This action is hypothesized to re-sensitize resistant cancer cells to 5-FU.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in the tables below for clear interpretation and comparison.

Table 1: Cell Viability (IC50 Values)

Cell LineTreatmentIC50 (µM) ± SD
Parental5-FU
5-FU Resistant5-FU
ParentalThis compound
5-FU ResistantThis compound
5-FU Resistant5-FU + this compound (Specify concentration)

Table 2: Apoptosis Analysis (% Apoptotic Cells)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-) ± SD% Late Apoptosis (Annexin V+/PI+) ± SD
ParentalControl
5-FU
This compound
5-FU + this compound
5-FU ResistantControl
5-FU
This compound
5-FU + this compound

Table 3: Western Blot Densitometry (Relative Protein Expression)

Cell LineTreatmentp-EGFR/EGFR Ratio ± SDp-AKT/AKT Ratio ± SDp-ERK/ERK Ratio ± SD
5-FU ResistantControl
5-FU
This compound
5-FU + this compound

Experimental Protocols

Protocol 1: Cell Culture and Development of 5-FU Resistant Cell Lines

  • Cell Culture:

    • Culture a human cancer cell line of interest (e.g., colorectal, breast) in the recommended complete growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Development of 5-FU Resistant Cell Line:

    • Expose the parental cell line to gradually increasing concentrations of 5-FU over a period of 3-6 months.

    • Begin with a 5-FU concentration equal to the IC20 (the concentration that inhibits 20% of cell growth) of the parental cells.

    • Allow the cells to recover and repopulate after each treatment.

    • Once the cells are confluent, subculture them and increase the 5-FU concentration by 1.5 to 2-fold.

    • Repeat this process until the cells are able to proliferate in a 5-FU concentration that is at least 5-10 times the IC50 of the parental cells.

    • The resulting cell line is considered 5-FU resistant.

    • Maintain the resistant cell line in a medium containing a maintenance dose of 5-FU (e.g., the IC50 of the parental cells) to preserve the resistant phenotype.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed parental and 5-FU resistant cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 5-FU and this compound in complete growth medium.

    • For combination studies, prepare solutions of this compound at a fixed concentration (e.g., its IC20 in resistant cells) with serial dilutions of 5-FU.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium.

    • Include wells with untreated cells as a control.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) using a non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Seeding and Treatment:

    • Seed parental and 5-FU resistant cells in 6-well plates at a density of 2 x 10^5 cells per well.

    • After 24 hours, treat the cells with 5-FU, this compound, or the combination at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected on the FL1 channel, and PI signal is detected on the FL2 channel.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 4: Western Blot Analysis of EGFR Signaling Pathway

  • Cell Lysis and Protein Quantification:

    • Treat 5-FU resistant cells in 6-well plates with 5-FU, this compound, or the combination for the desired time (e.g., 24 hours).

    • Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of phosphorylated proteins to their total protein counterparts and then to the loading control.

Mandatory Visualizations

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FU_resistance 5-FU Resistance Proliferation->FU_resistance

Caption: EGFR signaling pathway in 5-FU resistance and inhibition by this compound.

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: In Vitro Efficacy Testing cluster_2 Phase 3: Data Analysis Culture Culture Parental Cancer Cells Develop Develop 5-FU Resistant Cell Line Culture->Develop Viability Cell Viability Assay (MTT) Develop->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Viability->Apoptosis Western Western Blot Analysis Apoptosis->Western IC50 IC50 Determination Western->IC50 Apoptosis_Quant Apoptosis Quantification IC50->Apoptosis_Quant Protein_Quant Protein Expression Quantification Apoptosis_Quant->Protein_Quant

Caption: Experimental workflow for evaluating this compound in 5-FU resistant cells.

G cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Expected Outcomes cluster_3 Conclusion Hypo This compound overcomes 5-FU resistance by inhibiting EGFR signaling Approach1 Treat 5-FU resistant cells with This compound, 5-FU, and combination Hypo->Approach1 Approach2 Measure cell viability, apoptosis, and EGFR pathway protein expression Approach1->Approach2 Outcome1 This compound + 5-FU synergistically reduces cell viability Approach2->Outcome1 Outcome2 Combination treatment increases apoptosis Outcome1->Outcome2 Outcome3 This compound inhibits phosphorylation of EGFR, AKT, and ERK Outcome2->Outcome3 Conclusion This compound is a promising agent to re-sensitize tumors to 5-FU Outcome3->Conclusion

Caption: Logical relationship of the study design.

References

Application Notes and Protocols for Measuring GI50 Values of EG31

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the 50% growth inhibitory concentration (GI50) of EG31, a novel small molecule inhibitor that targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This document outlines the mechanism of action of this compound, detailed protocols for assessing its anti-proliferative effects using the MTT assay, and methods for data analysis to calculate GI50 values. Additionally, it includes a summary of known GI50 values for this compound in specific cancer cell lines and visual representations of the EGFR signaling pathway and the experimental workflow. This guide is intended to assist researchers in the standardized evaluation of this compound's potency and to facilitate further drug development efforts.

Introduction

This compound is a promising therapeutic agent, particularly for cancers that have developed resistance to conventional chemotherapies like 5-Fluorouracil (5-FU).[1][2] Its unique mechanism of binding to the inactive state of EGFR prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation and survival.[1] Accurate and reproducible measurement of its GI50 value is a critical step in preclinical drug development to assess its potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and, consequently, the growth-inhibitory effects of compounds like this compound.[1]

Mechanism of Action of this compound

This compound is a small molecule inhibitor designed to specifically bind to the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This mechanism is distinct from many conventional EGFR inhibitors that target the active state of the receptor. By stabilizing the inactive state, this compound prevents the receptor from undergoing the conformational changes necessary for its activation, even in the presence of activating ligands.[1] This disruption of EGFR activation inhibits the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and the development of drug resistance.[1][3] The targeted approach of this compound offers a potential strategy to overcome resistance mechanisms observed with other chemotherapeutic agents.[1][2]

EGFR Signaling Pathway Inhibited by this compound

Caption: this compound inhibits the EGFR signaling pathway by stabilizing the inactive receptor conformation.

Data Presentation: GI50 Values of this compound

The following table summarizes the reported GI50 values for this compound in various triple-negative breast cancer (TNBC) cell lines.

Cell LineCancer TypeGI50 (nM)Assay MethodReference
MDA-MB-231Triple-Negative Breast Cancer498.90MTT Assay[1][2]
Hs578TTriple-Negative Breast Cancer740.73MTT Assay[1][2]
MDA-MB-231/5-FUR5-FU Resistant TNBCEffective (6-fold more than 5-FU)MTT Assay[2]
HBL-100 (non-cancerous)Normal Breast Epithelial> 3000MTT Assay[1]
Vero (non-cancerous)Kidney Epithelial> 3000MTT Assay[1]

Experimental Protocols

Determination of GI50 using MTT Cell Viability Assay

This protocol details the steps for determining the GI50 value of this compound using the MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cell Lines: MDA-MB-231, Hs578T, or other relevant cancer cell lines.

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: Dissolved in Dimethyl Sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • MTT Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium.

    • Ensure the final DMSO concentration in all wells, including the untreated control, is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and GI50 Calculation:

  • Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from the absorbance readings of all other wells.

  • Calculate Percentage of Growth Inhibition:

    • The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [ (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100 ]

  • Dose-Response Curve:

    • Plot the percentage of growth inhibition against the corresponding concentrations of this compound (usually on a logarithmic scale).

  • GI50 Determination:

    • The GI50 value is the concentration of this compound that causes a 50% reduction in cell growth. This can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fitting) with software such as GraphPad Prism or Microsoft Excel.

Experimental Workflow for GI50 Determination

GI50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with serial dilutions of this compound incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals (add DMSO) incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate GI50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for EG31 in EGFR-Mediated Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG31 is a novel small molecule inhibitor that targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1] This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in triple-negative breast cancer (TNBC) cell lines, including those resistant to conventional chemotherapy agents like 5-fluorouracil (5-FU).[1] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying EGFR-mediated signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the inactive conformation of EGFR, thereby preventing its activation and subsequent downstream signaling.[1] This inhibition leads to a reduction in the EGFR-positive cell population and the induction of both early and late-phase apoptosis in cancer cells.[1] While the precise downstream signaling events modulated by this compound are still under investigation, its action at the level of the EGFR receptor suggests an impact on key pathways regulating cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[2][3][4]

Data Presentation

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound in various cell lines.

Cell LineCancer TypeParameterValue (nM)Reference
MDA-MB-231Triple-Negative Breast CancerGI₅₀498.90[1]
Hs578TTriple-Negative Breast CancerGI₅₀740.73[1]
MDA-MB-231/5-FUR5-FU Resistant Triple-Negative Breast CancerGI₅₀Effective (6-fold more than 5-FU)[1]

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Cell_Seeding Seed TNBC Cells (e.g., MDA-MB-231, Hs578T) Drug_Treatment Treat with this compound (various concentrations) Cell_Seeding->Drug_Treatment Viability_Assay Cell Viability Assay (SRB Assay) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Drug_Treatment->Western_Blot GI50_Calc Calculate GI₅₀ Values Viability_Assay->GI50_Calc Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Quant Quantify Protein Expression Western_Blot->Protein_Quant

General experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted for determining the anti-proliferative effect of this compound on adherent cancer cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, Hs578T)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed 100 µL of cell suspension (5,000-10,000 cells/well) into 96-well plates.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the untreated control.

    • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of this compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • TNBC cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations for the specified time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within 1 hour.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for EGFR Signaling Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • TNBC cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add 1X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Application Notes and Protocols for the Synthesis and Purification of EG31

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

Introduction

EG31 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer research.[1] It has demonstrated significant anti-proliferative activity in triple-negative breast cancer (TNBC) cell lines, including those resistant to other chemotherapeutic agents. These application notes provide a detailed protocol for the synthesis and purification of this compound for use in research settings. The methodologies described are based on established synthetic routes for analogous 4-anilinoquinazoline derivatives and standard purification techniques for small organic molecules.

Chemical Information:

PropertyValue
IUPAC Name Not available in search results.
Molecular Formula C₃₀H₁₃Br₂N₃O₆
Molecular Weight 671.25 g/mol
CAS Number 360760-58-3

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the construction of a substituted quinazoline core followed by a nucleophilic aromatic substitution reaction. The following protocol is a proposed route based on the synthesis of structurally related 4-anilinoquinazoline EGFR inhibitors.

Overall Synthetic Scheme

G cluster_0 Step 1: Synthesis of 6,8-dibromo-4-chloroquinazoline cluster_1 Step 2: Synthesis of the Aniline Moiety cluster_2 Step 3: Coupling Reaction A 3,5-Dibromoanthranilic Acid C 6,8-dibromoquinazolin-4(3H)-one A->C Reflux B Formamide B->C E 6,8-dibromo-4-chloroquinazoline C->E Reflux D Thionyl Chloride (SOCl₂) D->E F Starting Material for Aniline Sidechain H Substituted Aniline F->H Details not available in search results G Multi-step Synthesis I 6,8-dibromo-4-chloroquinazoline K This compound I->K Nucleophilic Aromatic Substitution (e.g., in isopropanol, reflux) J Substituted Aniline J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6,8-dibromo-4-chloroquinazoline

This step involves the formation of the quinazolinone ring followed by chlorination.

Materials:

  • 3,5-Dibromoanthranilic acid

  • Formamide

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Protocol:

  • A mixture of 3,5-dibromoanthranilic acid (1 equivalent) and formamide (excess) is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6,8-dibromoquinazolin-4(3H)-one.

  • The dried 6,8-dibromoquinazolin-4(3H)-one (1 equivalent) is suspended in toluene.

  • Thionyl chloride (excess, e.g., 5-10 equivalents) and a catalytic amount of dimethylformamide (DMF) are added to the suspension.

  • The mixture is heated at reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is cooled, and the excess thionyl chloride and toluene are removed under reduced pressure.

  • The residue is triturated with a non-polar solvent (e.g., hexane) to afford the crude 6,8-dibromo-4-chloroquinazoline, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of the Substituted Aniline Moiety

The specific aniline precursor for this compound is a complex molecule, and its synthesis is not detailed in the provided search results. This would likely involve a multi-step synthesis starting from commercially available materials. For research purposes, it may be more practical to source this intermediate from a custom synthesis provider if it is not commercially available.

Step 3: Nucleophilic Aromatic Substitution to Yield this compound

This final step couples the quinazoline core with the aniline side chain.[1]

Materials:

  • 6,8-dibromo-4-chloroquinazoline

  • Substituted aniline intermediate

  • Isopropanol (or another suitable solvent like acetonitrile)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Protocol:

  • To a solution of 6,8-dibromo-4-chloroquinazoline (1 equivalent) in isopropanol, add the substituted aniline intermediate (1-1.2 equivalents).[1]

  • The reaction mixture is heated at reflux for 4-8 hours, or until completion as monitored by TLC.

  • After cooling to room temperature, the precipitated solid product (this compound) is collected by filtration.

  • The crude product is washed with cold isopropanol and then with a non-polar solvent like diethyl ether or hexane to remove impurities.

  • The product is dried under vacuum.

Purification of this compound

Purification is critical to obtain this compound of sufficient purity for research applications. A combination of recrystallization and chromatography is often employed.

Recrystallization

Protocol:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Slowly cool the solution to room temperature to allow for crystal formation.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography

If recrystallization does not provide the desired purity, silica gel column chromatography can be used.

Protocol:

  • Prepare a silica gel column packed with a suitable non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed material onto the top of the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Sample Preparation: Prepare a standard solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.

Quantitative Data Summary

The following tables provide expected yields and purity levels based on the synthesis of analogous 4-anilinoquinazoline derivatives. Actual results for this compound may vary.

Table 1: Synthetic Step Yields (Illustrative)

StepProductTypical Yield (%)
16,8-dibromo-4-chloroquinazoline70-85%
3This compound (Crude)60-80%

Table 2: Purification and Purity Data (Illustrative)

Purification MethodRecovery (%)Final Purity (by HPLC)
Recrystallization80-95%>95%
Column Chromatography60-80%>98%

Signaling Pathway

EGFR Signaling Pathway and Inhibition by this compound

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[2][][4][5][6][7][8][9][10] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound, as an EGFR inhibitor, binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[1]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK (MAPK) Pathway cluster_pi3k_pathway PI3K-Akt-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This document provides a comprehensive, though theoretical, guide for the synthesis and purification of the EGFR inhibitor this compound for research applications. The proposed synthetic route is based on established chemical principles for the construction of similar quinazoline-based inhibitors. Researchers should adapt and optimize the described protocols based on their experimental findings. Proper analytical characterization (e.g., NMR, Mass Spectrometry, and HPLC) is essential to confirm the identity and purity of the synthesized this compound before its use in biological assays.

References

Application Notes and Protocols for Evaluating EG31 In Vitro Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the stability and solubility of EG31, a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Adherence to these protocols is crucial for obtaining reliable and reproducible data to inform preclinical drug development decisions.

Introduction to this compound

This compound, chemically identified as 2-[3,5-bis(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione, is a promising therapeutic agent that targets the inactive conformation of EGFR.[1] This mechanism of action offers a potential advantage in overcoming resistance to conventional EGFR inhibitors that target the active state of the receptor. This compound has demonstrated anti-proliferative effects in triple-negative breast cancer (TNBC) cells, including those resistant to 5-fluorouracil (5-FU), highlighting its potential as a novel cancer therapeutic.[1][2]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[3][4][5] The two major pathways activated by EGFR are the RAS/RAF/MEK/ERK and the PI3K/AKT pathways.[1][3] By binding to the inactive conformation, this compound prevents the conformational changes required for receptor dimerization and subsequent activation of these oncogenic signaling pathways.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway EGF EGF EGFR EGFR (Inactive) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

EGFR signaling pathway and the inhibitory action of this compound.

I. Solubility Assessment

Aqueous solubility is a critical physicochemical property that influences a compound's absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are recommended to fully characterize this compound.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration organic stock solution into an aqueous buffer. This high-throughput screening method is valuable for early-stage drug discovery.[1][6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol outlines a nephelometric method to determine the kinetic solubility of this compound.

Kinetic_Solubility_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) B Dispense Stock into 384-well plate (serial dilution) A->B C Add Aqueous Buffer (PBS, pH 7.4) and Mix B->C D Incubate at Room Temperature (e.g., 2 hours) C->D E Measure Light Scattering (Nephelometer) D->E F Determine Precipitation Point and Calculate Kinetic Solubility E->F

Workflow for the nephelometric kinetic solubility assay.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 384-well clear bottom microplates

  • Nephelometer plate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO directly in the 384-well plate.

  • Add Aqueous Buffer: Add PBS (pH 7.4) to all wells to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering of the solutions in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer-only control.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms. This is considered the "true" solubility of a compound.[6][7]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol describes the shake-flask method for determining the thermodynamic solubility of this compound.

Thermodynamic_Solubility_Workflow A Add Excess Solid this compound to Aqueous Buffer (PBS, pH 7.4) B Incubate with Agitation (e.g., 24-48 hours at 25°C) A->B C Separate Solid from Solution (Centrifugation/Filtration) B->C D Quantify this compound Concentration in Supernatant (LC-MS/MS) C->D E Determine Thermodynamic Solubility D->E

Workflow for the shake-flask thermodynamic solubility assay.

Materials:

  • Solid this compound compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).

  • Incubation: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated LC-MS/MS method.

  • Data Analysis: The thermodynamic solubility is the measured concentration of this compound in the saturated solution.

Data Presentation: this compound Solubility

Assay TypeBufferpHIncubation TimeIncubation Temp.This compound Solubility (µg/mL)
KineticPBS7.42 hoursRoom Temp.[Insert Data]
ThermodynamicPBS7.424 hours25°C[Insert Data]
ThermodynamicPBS7.448 hours25°C[Insert Data]

II. Stability Assessment

Evaluating the stability of this compound in relevant biological matrices is essential to predict its in vivo half-life and metabolic fate.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of this compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and a major route of drug metabolism.[8][9]

Experimental Protocol: Human Liver Microsome Stability Assay

Metabolic_Stability_Workflow A Pre-incubate Human Liver Microsomes and this compound at 37°C B Initiate Reaction with NADPH A->B C Collect Aliquots at Multiple Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (e.g., Acetonitrile) C->D E Analyze this compound Concentration by LC-MS/MS D->E F Calculate Half-life (t½) and Intrinsic Clearance (CLint) E->F

Workflow for the liver microsome metabolic stability assay.

Materials:

  • This compound compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and this compound in phosphate buffer. Pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Plasma Stability

This assay determines the stability of this compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes such as esterases and amidases.[10][11]

Experimental Protocol: Plasma Stability Assay

Materials:

  • This compound compound

  • Pooled human plasma (and other species as required, e.g., mouse, rat)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Add this compound stock solution to pre-warmed plasma at 37°C.

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots and quench the reaction with cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound (this compound) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life (t½) in plasma.

Data Presentation: this compound Stability

Assay TypeMatrixIncubation Time (min)This compound Remaining (%)Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Metabolic StabilityHuman Liver Microsomes0100[Insert Data][Insert Data]
5[Insert Data]
15[Insert Data]
30[Insert Data]
60[Insert Data]
Plasma StabilityHuman Plasma0100[Insert Data]N/A
15[Insert Data]
30[Insert Data]
60[Insert Data]
120[Insert Data]
Plasma StabilityMouse Plasma0100[Insert Data]N/A
15[Insert Data]
30[Insert Data]
60[Insert Data]
120[Insert Data]

References

Application Notes: Analysis of EGFR Pathway Modulation by EG31 Treatment using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[2][4] Western blot analysis is a fundamental technique used to investigate the phosphorylation status and expression levels of key proteins within the EGFR cascade, providing insights into the mechanism of action of novel therapeutic agents.[5][6] This document provides a detailed protocol for the analysis of EGFR pathway proteins in response to treatment with EG31, a putative EGFR pathway inhibitor.

Principle of the Assay

Western blotting enables the detection and semi-quantitative analysis of specific proteins in a complex mixture, such as a cell lysate.[7] Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and probed with antibodies specific to the target protein. For signaling pathway analysis, it is crucial to use antibodies that can distinguish between the total and phosphorylated forms of a protein, as phosphorylation is a key indicator of protein activation.[5][8]

Data Presentation

The following table summarizes the expected quantitative data from a Western blot analysis of the EGFR pathway after this compound treatment. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Fold Change vs. Control
p-EGFR (Tyr1068) Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
Total EGFR Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
p-Akt (Ser473) Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
Total Akt Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
p-ERK1/2 (Thr202/Tyr204) Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
Total ERK1/2 Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)
β-Actin (Loading Control) Vehicle Control1.0
This compound (Low Dose)
This compound (High Dose)

Mandatory Visualizations

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for its analysis by Western blot.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound (Inhibitor) This compound->EGFR Inhibits

EGFR Signaling Pathway and Point of Inhibition by this compound.

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-EGFR) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Materials and Reagents

  • Cell culture medium and supplements

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[9]

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% gradient gels)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[10]

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Deionized water

Primary Antibody Table

Target ProteinHost SpeciesRecommended DilutionSupplier
p-EGFR (Tyr1068)Rabbit1:1000Cell Signaling Technology
Total EGFRRabbit1:1000Cell Signaling Technology
p-Akt (Ser473)Rabbit1:1000Cell Signaling Technology
Total AktRabbit1:1000Cell Signaling Technology
p-ERK1/2 (Thr202/Tyr204)Rabbit1:2000Cell Signaling Technology
Total ERK1/2Rabbit1:1000Cell Signaling Technology
β-ActinMouse1:5000Sigma-Aldrich

Procedure

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired time period. A typical treatment time can range from 30 minutes to 24 hours.[4]

    • For experiments investigating phosphorylation, it may be necessary to serum-starve the cells prior to treatment and then stimulate with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[4]

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, vortexing occasionally.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.[4][9]

    • Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.[9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4][9]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9] Note: Avoid using milk as a blocking agent for phosphoprotein detection as it contains casein, which is a phosphoprotein and can increase background.[10]

    • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.[4]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[4]

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4]

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal of the target protein to a loading control (e.g., β-actin). For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.[8][10]

Troubleshooting

  • High Background: Optimize blocking conditions (time, agent), increase the number and duration of washes, and ensure appropriate antibody dilutions.

  • Weak or No Signal: Increase the amount of protein loaded, use a more sensitive detection substrate, and confirm that the primary antibody is appropriate for the target species and application. For phosphoproteins, ensure that phosphatase inhibitors were included during cell lysis.

  • Non-specific Bands: Ensure proper antibody dilution, optimize blocking conditions, and consider using a more specific primary antibody.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EG31 Concentration for In Vitro Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of EG31 in in vitro cancer cell studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor that targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the inactive state, this compound prevents the receptor from undergoing the conformational changes necessary for its activation, thereby inhibiting downstream signaling pathways that contribute to cancer cell proliferation and survival.[1][3] This mechanism of action has shown effectiveness against triple-negative breast cancer (TNBC) cells, including those resistant to 5-fluorouracil (5-FU).[1][2]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The optimal concentration of this compound will vary depending on the specific cancer cell line and the experimental endpoint. Based on published data, a good starting point for a dose-response experiment is to use a concentration range of 100 nM to 1000 nM. The reported half-maximal growth inhibition (GI50) values for this compound are 498.90 nM in MDA-MB-231 cells and 740.73 nM in Hs578T cells.[1][2]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. This stock solution should be stored at -20°C for up to one month or -80°C for up to six months.[4] For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. To avoid solvent-induced cytotoxicity, the final DMSO concentration in your assay should typically be kept at or below 0.1%.[5]

Q4: How can I confirm that this compound is inhibiting EGFR in my cells?

A4: The most direct method to confirm this compound's inhibitory activity is to perform a Western blot analysis to assess the phosphorylation status of EGFR and its downstream targets. Treat your cells with this compound, followed by stimulation with EGF (Epidermal Growth Factor). A decrease in the phosphorylation of EGFR (p-EGFR) and downstream proteins like Akt and ERK would indicate successful inhibition.

Q5: What are the known effects of this compound on the cell cycle and apoptosis?

A5: this compound has been shown to induce apoptosis in triple-negative breast cancer cells.[1][3] Treatment with this compound leads to an increase in the percentage of both early and late apoptotic cells.[1][3] While the direct effects of this compound on specific cell cycle phases are not yet extensively detailed in published literature, inhibition of the EGFR pathway is known to influence cell cycle progression, often leading to arrest at the G1/S checkpoint.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Cytotoxicity Observed
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
Cell Line Insensitivity The target cell line may not be dependent on the EGFR signaling pathway for survival. Verify the expression and activation status of EGFR in your cell line via Western blot or flow cytometry. Consider using a positive control cell line known to be sensitive to EGFR inhibitors.
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. While specific data on this compound's stability in media is limited, small molecules can degrade over long incubation times.[6][7] For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
Incorrect Assay Endpoint The chosen endpoint may not be optimal for detecting the effects of this compound. For example, if this compound primarily induces cytostatic effects rather than cell death in your cell line, a proliferation assay (e.g., MTT) might show a plateau rather than a sharp decrease in signal. Consider using multiple assays to assess different cellular outcomes (e.g., apoptosis, cell cycle arrest).
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently to ensure an equal number of cells in each well. Avoid the "edge effect" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Pipetting Errors Use calibrated pipettes and ensure proper technique. When preparing serial dilutions, mix each dilution thoroughly before proceeding to the next.
Precipitation of this compound This compound is soluble in DMSO but may precipitate when diluted in aqueous cell culture media.[8] To minimize precipitation, add the this compound stock solution to the media while vortexing or mixing. Visually inspect the media for any signs of precipitation before adding it to the cells.
Uneven Drug Distribution After adding the this compound-containing media to the wells, gently swirl the plate to ensure even distribution of the compound.
Issue 3: Unexpected Cell Morphology or Behavior
Possible Cause Troubleshooting Steps
DMSO Toxicity Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%).[5] Run a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent on your cells.
Off-Target Effects At high concentrations, small molecule inhibitors can have off-target effects. If unexpected phenotypes are observed, consider if they align with known off-target effects of EGFR inhibitors or perform experiments to rule them out, such as using a structurally different EGFR inhibitor.
Cellular Stress Response Inhibition of a critical signaling pathway like EGFR can induce cellular stress. This may manifest as changes in cell morphology. Document these changes and correlate them with other experimental readouts like apoptosis or cell cycle analysis.

Quantitative Data Summary

The following table summarizes the reported half-maximal growth inhibition (GI50) values for this compound in different triple-negative breast cancer cell lines.

Cell LineGI50 (nM)
MDA-MB-231498.90[1][2]
Hs578T740.73[1][2]
MDA-MB-231/5-FU Resistant519.5

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 10 µM down to 10 nM, plus a vehicle control (medium with 0.1% DMSO).

  • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • 6-well cell culture plates

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for EGFR Signaling Pathway

This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • 6-well cell culture plates

  • Cancer cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

  • Stimulate the cells with 100 ng/mL of EGF for 15 minutes.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL reagent and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR EGFR->pEGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits (Inactive State) Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells EG31_Prep 2. Prepare this compound Dilutions Incubation 3. Treat Cells with this compound EG31_Prep->Incubation MTT 4a. MTT Assay (Proliferation) Incubation->MTT Apoptosis 4b. Apoptosis Assay (Flow Cytometry) Incubation->Apoptosis Western 4c. Western Blot (Signaling) Incubation->Western Data 5. Analyze Results MTT->Data Apoptosis->Data Western->Data

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start Experiment with this compound Problem Problem Encountered? Start->Problem No_Effect Low/No Cytotoxicity Problem->No_Effect Yes Variability High Variability Problem->Variability Yes Unexpected Unexpected Phenotype Problem->Unexpected Yes Data Proceed with Analysis Problem->Data No Check_Conc Optimize Concentration No_Effect->Check_Conc Check_Cells Verify Cell Sensitivity No_Effect->Check_Cells Check_Stability Assess Compound Stability No_Effect->Check_Stability Check_Seeding Review Seeding Protocol Variability->Check_Seeding Check_Pipetting Verify Pipetting Accuracy Variability->Check_Pipetting Check_DMSO Evaluate DMSO Toxicity Unexpected->Check_DMSO Check_Off_Target Consider Off-Target Effects Unexpected->Check_Off_Target

Caption: A logical troubleshooting workflow for this compound experiments.

References

EG31 Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of the novel EGFR inhibitor, EG31. As specific off-target data for this compound is not yet publicly available, this guide uses plausible off-target kinases for EGFR inhibitors, such as SRC and VEGFR2, as representative examples to illustrate common challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a novel small molecule inhibitor designed to target the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary on-target effect is the inhibition of EGFR signaling, which plays a crucial role in the proliferation and survival of certain cancer cells, particularly in triple-negative breast cancer (TNBC).[1][2]

Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules in addition to its intended target. For kinase inhibitors like this compound, this is a significant concern due to the highly conserved nature of the ATP-binding pocket across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.

Q3: I'm observing unexpected phenotypic changes in my cells treated with this compound that are not typically associated with EGFR inhibition. How can I determine if these are off-target effects?

A3: Unanticipated cellular responses may be attributed to the inhibition of other signaling pathways. For instance, some EGFR inhibitors have been shown to interact with other tyrosine kinases like SRC family kinases or VEGFR2.[3][4][5] To investigate this, a multi-step approach is recommended:

  • Dose-Response Comparison: Perform a dose-response curve for your observed phenotype and compare the potency (EC50 or IC50) with the known potency for EGFR inhibition by this compound. A significant discrepancy may suggest an off-target effect.

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a structurally different EGFR inhibitor. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.

  • Kinase Profiling: Perform a kinase selectivity screen to identify other kinases that this compound may be inhibiting.

Q4: At what concentration should I use this compound to minimize off-target effects?

A4: It is critical to use the lowest concentration of the inhibitor that elicits the desired on-target effect (e.g., inhibition of EGFR phosphorylation). A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for EGFR inhibition in your specific cell line. Working at concentrations significantly above the IC50 for EGFR dramatically increases the likelihood of engaging off-target kinases.

Q5: How can I confirm that the observed effects in my assay are due to EGFR inhibition and not off-target activity?

A5: To confirm on-target activity, you can perform several control experiments:

  • Use a Rescue Experiment: If possible, express a drug-resistant mutant of EGFR in your cells. If the phenotype is rescued, it confirms the effect is on-target.

  • Cell Line Controls: Use a cell line that does not express EGFR. If the effect is still observed, it is definitively an off-target effect.

Troubleshooting Guide

Issue Potential Cause Suggested Action
High cell death in EGFR-negative control cells. The inhibitor has significant off-target cytotoxic effects.1. Perform a dose-response curve to determine the IC50 in both EGFR-positive and EGFR-negative cells.2. Consult kinome scan data (see Table 1) to identify potential off-target kinases responsible for cytotoxicity.3. Consider using a more selective EGFR inhibitor for comparison.
Observed phenotype does not match known EGFR downstream signaling. Inhibition of an alternative signaling pathway due to an off-target interaction (e.g., SRC or VEGFR2).1. Perform a Western blot to probe the phosphorylation status of key downstream effectors of suspected off-target kinases.2. Use a highly selective inhibitor for the suspected off-target kinase to see if it recapitulates the phenotype.3. Perform a phosphoproteomics experiment to get a global view of altered signaling pathways.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Inconsistent inhibitor concentration due to improper storage or dilution.3. Cell line instability or high passage number.1. Standardize cell seeding density and treatment conditions.2. Prepare fresh dilutions of this compound from a validated stock for each experiment.3. Use low-passage, authenticated cell lines.

Quantitative Data

Table 1: Hypothetical Kinase Selectivity Profile of this compound Compared to a Representative EGFR Inhibitor (Gefitinib)

This table presents a hypothetical kinase selectivity profile for this compound, with comparative data for the well-characterized EGFR inhibitor, Gefitinib. A lower IC50 value indicates higher potency. This data is crucial for identifying potential off-target interactions.

KinaseThis compound (Hypothetical IC50, nM)Gefitinib (Reported IC50, nM)Target FamilyPotential Implication of Off-Target Inhibition
EGFR (On-Target) ~500 26 - 77 [6][7][8]Receptor Tyrosine KinaseDesired anti-proliferative effect.
SRC (Off-Target)>5000>1000Non-Receptor Tyrosine KinaseAltered cell adhesion, migration, and survival signaling.[4][5]
VEGFR2 (Off-Target)>10000>10000Receptor Tyrosine KinaseInhibition of angiogenesis.[9][10]
ABL (Off-Target)>10000>1000Non-Receptor Tyrosine KinasePotential for hematological effects.
LCK (Off-Target)>10000>1000Non-Receptor Tyrosine KinasePotential for immunomodulatory effects.

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The values for Gefitinib are from published literature and can vary based on assay conditions.

Visualizations

On_Target_vs_Off_Target_Signaling cluster_OnTarget On-Target Pathway (EGFR) cluster_OffTarget Potential Off-Target Pathway (SRC) EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival EG31_on This compound EG31_on->EGFR Integrin Integrin SRC SRC Integrin->SRC FAK FAK SRC->FAK Migration_Invasion Cell Migration & Invasion FAK->Migration_Invasion EG31_off This compound EG31_off->SRC

Caption: On-target vs. potential off-target signaling pathways of this compound.

Off_Target_Identification_Workflow start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Curve Comparison start->dose_response control_inhibitor Use Structurally Unrelated EGFR Inhibitor dose_response->control_inhibitor phenotype_replicated Phenotype Replicated? control_inhibitor->phenotype_replicated biochemical_screen Biochemical Kinase Profiling Screen phenotype_replicated->biochemical_screen No on_target Likely On-Target Effect phenotype_replicated->on_target Yes identify_off_targets Identify Potential Off-Targets biochemical_screen->identify_off_targets cellular_validation Cellular Validation (CETSA, Western Blot) identify_off_targets->cellular_validation confirm_off_target Confirm Off-Target Involvement cellular_validation->confirm_off_target

Caption: Experimental workflow for identifying off-target effects of this compound.

Troubleshooting_Decision_Tree start Start: Unexpected Result with this compound q1 Is the effect observed in EGFR-negative cells? start->q1 a1_yes Definitive Off-Target Effect q1->a1_yes Yes q2 Does an unrelated EGFR inhibitor cause the same effect? q1->q2 No a2_no Likely Off-Target Effect of this compound q2->a2_no No a3_yes Likely On-Target Effect q2->a3_yes Yes q3 Does EGFR knockdown phenocopy the effect? a2_no->q3 q3->a3_yes Yes a3_no Possible Off-Target or Complex On-Target Effect q3->a3_no No

References

addressing inconsistencies in EG31 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experimental results involving the protein kinase EG31.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in in vitro this compound kinase assays?

A1: Inconsistencies in in vitro kinase assays can arise from several factors. These include the purity and activity of the recombinant this compound enzyme, the concentration and integrity of the substrate, the ATP concentration relative to the Km value, and the specific assay technology being used (e.g., radiometric, fluorescence-based, or luminescence-based).[1][2] Different assay formats can be susceptible to different types of interference, such as from compounds that are themselves fluorescent or that inhibit a luciferase reporter enzyme.[3]

Q2: My this compound inhibitor shows high potency in cell-based assays but weak activity in my in vitro kinase assay. What could be the reason?

A2: This is a common discrepancy that can be attributed to several factors. In a cellular environment, the inhibitor's apparent potency can be influenced by factors such as cell membrane permeability, active transport into the cell, and off-target effects. Conversely, the conditions of an in vitro assay, such as the use of high concentrations of recombinant kinase, may not fully replicate the physiological context.[4][5] Additionally, the presence of serum or other components in cell culture media can affect inhibitor availability and activity.[5]

Q3: I am observing high background signal in my this compound kinase assay. How can I reduce it?

A3: High background can stem from multiple sources, including endogenous kinase activity in cell lysate preparations, autophosphorylation of the this compound kinase, or non-specific binding of detection antibodies.[1][4] To mitigate this, ensure the use of highly purified this compound, consider heat inactivation of endogenous kinases if using cell lysates, and optimize antibody concentrations and blocking steps.[4] For luciferase-based assays, which measure ATP consumption, high enzyme concentrations can lead to increased autophosphorylation, contributing to the background.[1]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound Inhibitors

Symptoms:

  • Wide variability in the calculated 50% inhibitory concentration (IC50) for a standard this compound inhibitor across multiple experiments.

  • IC50 values differ significantly from published data.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Variable Enzyme Activity - Ensure consistent source, purity, and storage conditions for the recombinant this compound protein.- Perform a titration of the enzyme to determine the optimal concentration that yields a robust signal within the linear range of the assay.
Incorrect ATP Concentration - The IC50 of ATP-competitive inhibitors is highly sensitive to the ATP concentration in the assay.[1]- For comparable and reproducible results, it is recommended to use an ATP concentration that is equal to the Michaelis constant (Km) for ATP for the this compound enzyme.[1]
Assay Readout Interference - Some inhibitor compounds may interfere with the assay detection method (e.g., fluorescence quenching/enhancement, luciferase inhibition).[3]- Run control experiments with the inhibitor in the absence of the kinase to check for direct effects on the assay signal.
Substrate Quality - Use a high-quality, purified substrate. Peptide substrates can be particularly prone to degradation.- Validate the substrate phosphorylation by a positive control kinase.
Issue 2: No or Low Signal in the this compound Kinase Assay

Symptoms:

  • The positive control (active this compound, substrate, and ATP) shows a signal that is not significantly above the background (no enzyme).

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inactive this compound Enzyme - Verify the activity of the recombinant this compound from the supplier's datasheet or by using a known potent activator.- Avoid repeated freeze-thaw cycles of the enzyme stock. Aliquot upon receipt.
Suboptimal Buffer Conditions - Ensure the assay buffer composition (pH, salt concentration, co-factors like Mg2+) is optimal for this compound activity.- Consult literature or supplier recommendations for the ideal buffer formulation.
Degraded ATP - ATP solutions can be unstable. Use freshly prepared ATP stocks or aliquots that have been stored properly at -20°C or -80°C.
Detection Reagent Failure - Check the expiration dates and storage conditions of all detection reagents, including antibodies and reporter enzymes.- Test the detection system independently, if possible.

Experimental Protocols

Standard In Vitro this compound Kinase Assay Protocol (Luminescence-based)

This protocol is designed to measure the activity of this compound by quantifying the amount of ATP remaining in the reaction using a luciferase-based system.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • This compound Enzyme: Thaw the recombinant this compound enzyme on ice and dilute to the desired working concentration (e.g., 2 ng/µL) in kinase buffer.

    • Substrate: Prepare a stock solution of the peptide substrate in kinase buffer.

    • ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be at the Km for this compound.

    • Inhibitor: Serially dilute the test inhibitor in DMSO.

  • Assay Procedure:

    • Add 2 µL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 4 µL of the diluted this compound enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 4 µL of a mix of substrate and ATP in kinase buffer.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of an ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

EG31_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EG31_receptor This compound (Receptor Tyrosine Kinase) Adaptor Adaptor Proteins (e.g., GRB2, Shc) EG31_receptor->Adaptor P PI3K PI3K EG31_receptor->PI3K P RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A simplified diagram of the hypothetical this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality (Enzyme, Substrate, ATP) Start->Check_Reagents Check_Protocol Review Assay Protocol (Concentrations, Incubation Times) Start->Check_Protocol Check_Instrument Calibrate and Validate Instrumentation Start->Check_Instrument Sub_Enzyme Test Enzyme Activity Check_Reagents->Sub_Enzyme Sub_ATP Check ATP Concentration (vs. Km) Check_Protocol->Sub_ATP Sub_Interference Assess Compound Interference Check_Protocol->Sub_Interference Optimize_Enzyme Optimize Enzyme Concentration Sub_Enzyme->Optimize_Enzyme Low Activity Optimize_ATP Adjust ATP to Km Sub_ATP->Optimize_ATP Incorrect Run_Controls Run 'No Enzyme' and 'No Substrate' Controls Sub_Interference->Run_Controls Suspected Resolved Results are Consistent Optimize_Enzyme->Resolved Optimize_ATP->Resolved Run_Controls->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

challenges in synthesizing EG31 and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of EG31. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this complex glycopeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the solid-phase peptide synthesis (SPPS) of this compound?

Low yields in the SPPS of this compound can arise from several factors, often related to incomplete reactions or the formation of side products. The primary causes include:

  • Peptide Aggregation: The growing peptide chains can self-associate on the resin, which blocks reactive sites and leads to incomplete deprotection and coupling steps. This is particularly common for hydrophobic sequences within the this compound structure.[1][2][3]

  • Incomplete Deprotection: Failure to completely remove the N-terminal Fmoc protecting group prevents the subsequent amino acid from coupling, resulting in truncated sequences.[1]

  • Incomplete Coupling: Steric hindrance from bulky amino acid side chains or the attached glycan, as well as peptide aggregation, can lead to failed amide bond formation. This also results in deletion sequences.[1][4]

  • Side Reactions: A variety of side reactions can occur, leading to undesired byproducts that complicate purification and reduce the yield of the target molecule. Common side reactions include aspartimide formation, diketopiperazine formation, and oxidation.[1][5][6]

  • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin support during synthesis.[1]

Q2: How can I minimize racemization during the synthesis of this compound?

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue that can reduce the yield of the desired diastereomer.[1] To minimize racemization:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. Uronium/aminium-based reagents like HBTU and HATU are generally efficient.[7]

  • Control of Base: The type and amount of base used can significantly influence racemization. Weaker bases such as N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like diisopropylethylamine (DIEA).[7]

  • Activation Time: Avoid prolonged pre-activation times for the amino acid, as this can increase the risk of racemization.

Q3: What are the specific challenges associated with incorporating the glycosylated amino acid residue in this compound?

The synthesis of glycopeptides like this compound presents unique challenges:

  • Steric Hindrance: The bulky carbohydrate moiety can sterically hinder the coupling reaction, leading to lower efficiency and requiring longer reaction times or double coupling.[4]

  • Unstable Glycosidic Linkages: The bond connecting the sugar to the amino acid can be unstable under certain reaction conditions.[8]

  • Low Yield and Poor Solubility: The presence of the carbohydrate can lead to peptide aggregation and precipitation, reducing yield and making purification more difficult.[9]

  • Side Reactions: Unprotected hydroxyl groups on the sugar can undergo unwanted acylation.[10]

Troubleshooting Guides

Issue 1: Low Overall Yield of Crude this compound

This guide provides a systematic approach to troubleshooting low yields after cleavage from the resin.

Potential Cause Diagnostic Test Recommended Solution
Incomplete Coupling Perform a Kaiser test on a small sample of resin beads after a coupling step. A blue color indicates free primary amines and incomplete coupling.[1][11]Increase the concentration of the amino acid and coupling reagents.[12] Consider switching to a more powerful coupling reagent like HATU or HCTU.[11] Perform a double coupling for difficult residues.[7][12]
Peptide Aggregation Difficult-to-swell resin; slow or incomplete reactions.Use a resin with a higher loading capacity or a more hydrophilic resin like a PEG-based resin.[13] Synthesize at a higher temperature to disrupt secondary structures.
Incomplete Cleavage Analyze a small aliquot of the resin post-cleavage to check for remaining peptide.Increase the cleavage reaction time or the concentration of trifluoroacetic acid (TFA).[11] Optimize the cleavage cocktail based on the protecting groups used.[7]
Side Reactions during Cleavage Mass spectrometry of the crude product shows unexpected masses corresponding to byproducts.Use scavengers in the cleavage cocktail (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to trap reactive carbocations that can modify sensitive residues like Trp, Met, Cys, and Tyr.[11]
Issue 2: Presence of Multiple Impurities in HPLC Analysis

This section addresses the common side reactions that can occur during this compound synthesis.

Side Reaction Identification (Mass Spec) Prevention Strategy
Aspartimide Formation Mass loss of 18 Da (H₂O) from the parent peptide.Use a pseudoproline dipeptide or a protecting group on the aspartic acid side chain that minimizes this side reaction.[4]
Diketopiperazine Formation Formation of a cyclic dipeptide, often seen with Proline at the C-terminus.[11]Use a 2-chlorotrityl chloride (CTC) resin, which is less prone to this side reaction.
Oxidation of Methionine Mass increase of 16 Da (sulfoxide) or 32 Da (sulfone).Degas all solvents and perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Deletion Sequences Mass difference corresponding to a missing amino acid residue.Optimize coupling efficiency by using higher concentrations of reagents, double coupling, or more potent coupling reagents.[6]

Experimental Protocols

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound

This protocol outlines a single coupling cycle.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]

  • Washing: Wash the resin with DMF (5-7 times).[7]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Cleavage and Deprotection of this compound

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After synthesis, wash the peptide-resin with dichloromethane (DCM) and dry it under a vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[7]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-4 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.[7]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether, and then dry the peptide.[11]

Visual Guides

Troubleshooting_Workflow start Low Yield or Purity Issue in this compound Synthesis check_coupling Analyze Crude Product (HPLC, MS) start->check_coupling incomplete_coupling Incomplete Coupling? check_coupling->incomplete_coupling side_reactions Side Reactions? incomplete_coupling->side_reactions No optimize_coupling Optimize Coupling: - Increase reagent concentration - Double couple - Change coupling reagent incomplete_coupling->optimize_coupling Yes cleavage_issue Cleavage Issue? side_reactions->cleavage_issue No address_side_reactions Address Side Reactions: - Modify protecting groups - Use additives/scavengers side_reactions->address_side_reactions Yes optimize_cleavage Optimize Cleavage: - Adjust cocktail composition - Increase reaction time cleavage_issue->optimize_cleavage Yes purify Purify and Characterize Final Product cleavage_issue->purify No optimize_coupling->purify address_side_reactions->purify optimize_cleavage->purify

Troubleshooting workflow for this compound synthesis.

SPPS_Cycle cluster_deprotection Deprotection cluster_coupling Coupling deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 DMF Wash deprotection->wash1 activation Amino Acid Activation (HATU/DIEA) wash1->activation coupling Coupling to Resin activation->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle

Standard Solid-Phase Peptide Synthesis (SPPS) cycle.

Aspartimide_Formation start Aspartic Acid Residue (in peptide chain) intermediate Cyclic Aspartimide Intermediate (Loss of H₂O) start->intermediate Base-catalyzed cyclization product1 α-aspartyl peptide (Desired Product) intermediate->product1 Hydrolysis product2 β-aspartyl peptide (Side Product) intermediate->product2 Hydrolysis

Mechanism of aspartimide side reaction.

References

how to prevent degradation of EG31 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for EG31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase receptor, TK-1. It is currently under investigation for its potential therapeutic applications in oncology. By binding to the ATP-binding site of TK-1, this compound blocks its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.

Q2: What are the common causes of this compound degradation in experimental setups?

A2: The primary causes of this compound degradation are exposure to high pH (alkaline hydrolysis), elevated temperatures, and photodegradation upon exposure to UV light.[1] Oxidation can also be a contributing factor, particularly in the presence of dissolved oxygen or oxidizing agents in the solvent.[1]

Q3: How should I properly store this compound, both in solid form and in solution?

A3: For long-term storage, solid this compound should be kept at -20°C in a tightly sealed container, protected from light. For short-term storage, refrigeration at 4°C is sufficient. Stock solutions of this compound should be prepared in anhydrous DMSO, aliquoted into small volumes to minimize freeze-thaw cycles, and stored at -80°C. When preparing aqueous solutions for experiments, it is crucial to use buffers within a pH range of 4 to 7 to maintain stability.[1]

Q4: I'm observing a decrease in the activity of this compound in my cell-based assays over time. What could be the issue?

A4: A decline in this compound's activity during lengthy incubations can stem from several factors. The compound may be chemically unstable in the culture media due to pH changes or prolonged exposure to 37°C.[2] Additionally, non-specific binding to plasticware or metabolism by the cells can reduce the effective concentration of the inhibitor.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound degradation.

Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture media. Poor aqueous solubility of this compound.Optimize your dilution protocol. Instead of large dilution steps directly into the aqueous buffer, perform serial dilutions. Adding the compound stock directly to media containing serum can also help, as serum proteins may aid in stabilization.[2]
Inconsistent or lower-than-expected activity in assays. Degradation of this compound stock solution.Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-80°C, protected from light, minimal freeze-thaw cycles).
Instability in assay buffer/media.Assess the pH of your media; some compounds are prone to hydrolysis at certain pH values.[2] Consider performing a stability test by incubating this compound in the media without cells and measuring its concentration over time.[2]
Photodegradation.Minimize exposure of this compound solutions to light by using amber vials or wrapping containers in aluminum foil.[1]
Appearance of unknown peaks in HPLC analysis of this compound samples. Chemical degradation of this compound.Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, heat, light, oxidation).[1] This will help in understanding the degradation pathway.

Quantitative Data Summary

The following tables summarize the stability of this compound under various experimental conditions.

Table 1: pH-Dependent Stability of this compound

pHBuffer SystemTemperature (°C)Half-life (t½) in hours
3.0Citrate37> 72
5.0Acetate37> 72
7.4Phosphate3748
9.0Borate3712

Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer

Temperature (°C)Half-life (t½) in hours
4> 168
25 (Room Temperature)96
3748
5024

Table 3: Photostability of this compound

Light ConditionSolventTemperature (°C)% Degradation after 24h
Dark (Control)pH 7.4 Buffer25< 2%
Ambient Lab LightpH 7.4 Buffer2515%
UV Light (254 nm)pH 7.4 Buffer2560%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to assess the stability of this compound under various stress conditions.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in pH 7.4 buffer) to UV light (254 nm).[1]

    • Control Sample: Dilute the stock solution in pH 7.4 buffer to a final concentration of 100 µg/mL and keep it at room temperature, protected from light.[1]

  • Incubation: Incubate the acid and base hydrolysis samples at 60°C for 24 hours. Keep the oxidation sample at room temperature for 24 hours.[1]

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition. Neutralize the acid and base hydrolysis samples. Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to identify any degradation products.[1]

Visualizations

EG31_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis (High pH) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV Light) This compound->Photodegradation Degradant_A Degradant A (Inactive) Hydrolysis->Degradant_A Degradant_B Degradant B (Inactive) Oxidation->Degradant_B Degradant_C Degradant C (Inactive) Photodegradation->Degradant_C

Caption: Major degradation pathways for the hypothetical compound this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Stock Check this compound Stock Solution (Age, Storage) Start->Check_Stock Prepare_Fresh Prepare Fresh Stock Check_Stock->Prepare_Fresh Stock is old or improperly stored Check_Assay_Conditions Evaluate Assay Conditions (pH, Temp, Light) Check_Stock->Check_Assay_Conditions Stock is OK End Consistent Results Prepare_Fresh->End Modify_Protocol Modify Experimental Protocol (e.g., use fresh media, protect from light) Check_Assay_Conditions->Modify_Protocol Suboptimal conditions Forced_Degradation Perform Forced Degradation Study Check_Assay_Conditions->Forced_Degradation Conditions are optimal Modify_Protocol->End Identify_Degradants Identify Degradation Products Forced_Degradation->Identify_Degradants

Caption: A logical workflow for troubleshooting this compound instability issues.

TK1_Signaling_Pathway Ligand Growth Factor TK1 TK-1 Receptor Ligand->TK1 Pathway_A Downstream Signaling A TK1->Pathway_A Pathway_B Downstream Signaling B TK1->Pathway_B This compound This compound This compound->TK1 Proliferation Cell Proliferation & Survival Pathway_A->Proliferation Pathway_B->Proliferation

Caption: Simplified TK-1 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Resistance to EG31 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential resistance to the novel EGFR inhibitor, EG31. As this compound is a novel compound targeting the inactive conformation of EGFR, this guide is based on established principles of resistance to other EGFR inhibitors and targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel small molecule inhibitor that specifically targets the inactive conformation of the Epidermal Growth Factor Receptor (EGFR). By binding to this inactive state, this compound prevents the conformational changes required for receptor activation, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2][3] This mechanism has shown efficacy in overcoming resistance to other chemotherapeutic agents, such as 5-fluorouracil (5-FU), in triple-negative breast cancer (TNBC) cell lines.[1][2]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, to a targeted therapy like this compound can arise from several mechanisms. These can be broadly categorized as on-target and off-target resistance.

  • On-target resistance typically involves genetic changes in the drug's target, EGFR. This could include secondary mutations in the this compound binding site on EGFR that reduce the affinity of the drug.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. This can include the upregulation of other receptor tyrosine kinases (RTKs) or activation of downstream signaling components.[4][5][6][7][8]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Confirmation of resistance involves a series of experiments to demonstrate a decreased response to this compound compared to the parental (sensitive) cell line. The gold standard is to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of this compound in both the suspected resistant line and the parental line using a cell viability assay (e.g., MTT, CellTiter-Glo). A significant increase (typically 3- to 10-fold or more) in the IC50/GI50 value for the resistant line is a strong indicator of acquired resistance.[9][10]

Q4: What are the known GI50 values for this compound in sensitive cell lines?

A4: In preclinical studies, this compound has demonstrated potent anti-proliferative activity in triple-negative breast cancer cell lines. The reported GI50 values are:

Cell LineGI50 (nM)
MDA-MB-231498.90
Hs578T740.73

These values can serve as a baseline for comparison when assessing potential resistance in your experiments.[2][3]

Troubleshooting Guide

This guide provides a structured approach to identifying the cause of suspected this compound resistance and suggests potential solutions.

Problem 1: Increased IC50/GI50 of this compound in your cancer cell line.

Your once-sensitive cancer cell line now requires a significantly higher concentration of this compound to achieve the same level of growth inhibition.

Experimental Workflow for Investigating this compound Resistance

cluster_Confirmation Confirm Resistance cluster_Investigation Investigate Mechanism cluster_Overcoming Strategies to Overcome Resistance Confirm_IC50 Determine IC50/GI50 in Parental vs. Suspected Resistant Cells Sequencing Sequence EGFR for mutations Confirm_IC50->Sequencing If resistance is confirmed Western_Blot Analyze protein expression (p-EGFR, p-AKT, p-ERK, other RTKs) Confirm_IC50->Western_Blot If resistance is confirmed Combo_Therapy Test combination therapies (e.g., with inhibitors of bypass pathways) Sequencing->Combo_Therapy If no on-target mutations are found Alternative_Inhibitors Evaluate other EGFR inhibitors (if applicable) Sequencing->Alternative_Inhibitors If on-target mutations are found RNA_Seq Perform RNA sequencing for gene expression changes Western_Blot->RNA_Seq For broader pathway analysis Western_Blot->Combo_Therapy If bypass pathways are activated cluster_EGFR EGFR Pathway cluster_Bypass Bypass Pathways EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_ERK RAS/MEK/ERK Pathway EGFR->RAS_ERK This compound This compound This compound->EGFR Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_ERK->Proliferation MET MET MET->PI3K_AKT MET->RAS_ERK AXL AXL AXL->PI3K_AKT IGF1R IGF-1R IGF1R->PI3K_AKT

References

Technical Support Center: Refining Molecular Docking of EG31 and EGFR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining molecular docking parameters for the novel inhibitor EG31 with the Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: What is the primary binding site of this compound on EGFR?

A1: this compound is predicted to bind to the ATP-binding site within the kinase domain of EGFR. Computational studies have shown that this compound fits well within this kinase pocket.[1] For successful docking, it is crucial to define the grid box for your docking software to encompass the known ATP-binding site residues.

Q2: My docking results for this compound show a high binding energy (less negative). What could be the issue?

A2: A high binding energy can indicate a suboptimal docking pose or inaccurate scoring. Here are some common causes and solutions:

  • Incorrect Protein Preparation: Ensure that the EGFR protein structure (e.g., PDB ID: 1M17) is properly prepared. This includes adding hydrogen atoms, assigning correct partial charges (like Kollman or Gasteiger charges), and removing any water molecules or co-crystallized ligands that are not relevant to the simulation.[2]

  • Ligand Conformation: The initial 3D conformation of this compound can influence the docking outcome. Ensure the ligand has been energy minimized using a suitable force field (e.g., MMFF94) before docking.[3]

  • Grid Box Parameters: The size and center of the grid box must be appropriate to cover the entire binding site. If the box is too small, the correct binding pose may be missed. If it's too large, it can lead to inefficient sampling. It is recommended to center the grid on the co-crystallized ligand if available or on key active site residues.[4]

  • Scoring Function Limitations: Be aware of the limitations of the scoring function in your docking software. It is advisable to use multiple scoring functions or post-docking refinement methods like MM/PBSA or MM/GBSA for more accurate binding free energy estimation.[5][6][7]

Q3: How can I handle EGFR mutations in my docking studies?

A3: EGFR mutations (e.g., T790M, L858R) can significantly alter the conformation of the binding site and affect inhibitor binding.[8][9][10]

  • Use Mutant Crystal Structures: Whenever possible, use experimentally determined crystal structures of the specific EGFR mutant you are studying.

  • In Silico Mutagenesis: If a crystal structure is not available, you can generate the mutation in silico using software like PyMOL or Chimera on a wild-type EGFR structure. It is critical to perform energy minimization of the mutated structure to allow the side chains to relax into a stable conformation before docking.

  • Flexible Docking: Employ flexible docking protocols that allow for side-chain flexibility in the binding pocket. This can help accommodate the conformational changes induced by the mutation.

  • Molecular Dynamics (MD) Simulations: Run MD simulations on the mutant EGFR-EG31 complex to assess the stability of the binding pose and understand the dynamic changes in interactions caused by the mutation.[11][12][13]

Q4: What is the significance of the Root Mean Square Deviation (RMSD) in validating my docking protocol?

A4: RMSD is a crucial metric for validating the accuracy of your docking protocol. It measures the average distance between the atoms of a docked ligand conformation and a reference conformation (usually the co-crystallized ligand pose). A low RMSD value (typically < 2.0 Å) indicates that the docking protocol can accurately reproduce the experimentally observed binding mode, thus validating its predictive reliability for other ligands like this compound.[4][14][15][16]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in docking scores across multiple runs. Stochastic nature of the search algorithm; insufficient sampling.Increase the number of docking runs or the exhaustiveness of the search algorithm to ensure convergence.[16]
Docked pose of this compound shows no interaction with key active site residues (e.g., Met793). Incorrect grid box placement; inadequate exploration of conformational space.Re-center the grid box on key residues of the ATP-binding site. Use a more exhaustive search algorithm or consider induced-fit docking to allow for receptor flexibility.
MM/PBSA or MM/GBSA calculations yield positive (unfavorable) binding free energy. Insufficient equilibration of the MD simulation; issues with force field parameters; problems in the calculation setup.Ensure the system is well-equilibrated by checking RMSD plots. Verify the compatibility of protein and ligand force fields. Carefully follow a validated MM/PBSA tutorial for setup.[5][17]
Experimental validation (e.g., IC50) does not correlate with docking scores. Docking scores may not perfectly represent binding affinity; in vitro assay conditions can differ from in silico models.Use more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) for more accurate binding energy prediction. Ensure experimental conditions are well-controlled and consider potential factors like cell permeability that are not accounted for in docking.[18]

Experimental Protocols & Methodologies

Molecular Docking Protocol Validation
  • Protein Preparation: Download the crystal structure of EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 1M17 with erlotinib).[2][4] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation: Extract the co-crystallized ligand (erlotinib). Prepare it by assigning bond orders and charges.

  • Grid Generation: Define the docking grid box centered on the co-crystallized ligand, ensuring it encompasses the entire binding pocket.

  • Redocking: Dock the extracted ligand back into the prepared protein using your chosen docking software (e.g., AutoDock, GOLD, Glide).

  • RMSD Calculation: Superimpose the docked pose of the ligand with the original co-crystallized pose and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.[14][15]

Molecular Dynamics (MD) Simulation Protocol
  • System Preparation: Use the docked complex of this compound-EGFR as the starting structure. Solvate the complex in a periodic box of water (e.g., TIP3P water model).[2] Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization using steepest descent followed by conjugate gradient algorithms to remove steric clashes.[2]

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under NVT ensemble, followed by density equilibration under NPT ensemble.

  • Production Run: Perform the production MD run for a sufficient duration (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.[2][11][14]

  • Analysis: Analyze the trajectory for RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bond interactions, and conformational stability.

MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy from the MD simulation trajectory.[5][6]

  • Trajectory Extraction: Extract snapshots from the stable portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:

    • Molecular mechanics energy (ΔE_MM)

    • Polar solvation energy (ΔG_PB)

    • Non-polar solvation energy (ΔG_SA)

  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solvation - TΔS (Note: The entropy term, -TΔS, is computationally expensive and often omitted for relative binding energy comparisons).

Experimental Validation Assays

Assay Type Purpose Typical Output
In vitro Kinase Assay To directly measure the inhibitory effect of this compound on EGFR kinase activity.IC50 value (concentration of this compound required to inhibit 50% of EGFR kinase activity).[19][20]
Cellular Phosphorylation Assay To assess the inhibition of EGFR autophosphorylation in intact cells (e.g., A431 cells).Reduction in phosphorylated EGFR levels, often measured by Western blot or ELISA.[1][21]
Cell Proliferation Assay (e.g., MTT) To determine the effect of this compound on the growth of EGFR-dependent cancer cell lines.GI50 or IC50 value (concentration of this compound that inhibits 50% of cell growth).[1][22]
Surface Plasmon Resonance (SPR) To measure the binding kinetics and affinity of this compound to EGFR in real-time.Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[1]

Visualizations

EGFR Signaling Pathway

EGFR_Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates This compound This compound This compound->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Molecular Docking Workflow

Docking_Workflow cluster_refinement Post-Docking Refinement PDB 1. Protein Preparation (EGFR from PDB) Docking 3. Molecular Docking (Grid Definition, Search) PDB->Docking LigandPrep 2. Ligand Preparation (this compound 3D Structure) LigandPrep->Docking PoseAnalysis 4. Pose Analysis (Scoring, Clustering) Docking->PoseAnalysis MD_Sim 5a. MD Simulation PoseAnalysis->MD_Sim Validation 6. Experimental Validation (In vitro assays) PoseAnalysis->Validation MMPBSA 5b. MM/PBSA Calculation MD_Sim->MMPBSA Result Refined Binding Parameters MMPBSA->Result Validation->Result

Caption: Workflow for refining this compound-EGFR docking parameters.

References

Technical Support Center: Troubleshooting EG31 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with the novel compound EG31 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a selective small molecule inhibitor of the novel tyrosine kinase EG-TK1. It is utilized in cancer research to investigate the role of the EG-TK1 signaling pathway in tumor proliferation and metastasis. By inhibiting EG-TK1, this compound is being studied for its potential to reduce the invasive capacity of cancer cells.

Q2: What are the common causes of this compound precipitation in cell culture media?

A2: this compound has limited aqueous solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous system like cell culture media, the compound can precipitate out of solution.[1] This is a frequent issue with hydrophobic compounds. Several factors can contribute to this, including rapid changes in solvent polarity, interactions with media components, temperature fluctuations, and pH shifts in the medium.[2][3]

Q3: What are the negative consequences of this compound precipitation in my experiments?

A3: The precipitation of this compound can lead to significant experimental problems:

  • Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and misleading results.[1]

  • Cellular Toxicity: Precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.[1]

  • Assay Interference: Precipitates can interfere with microscopy and other imaging-based assays, as well as assays that rely on optical measurements.[4]

Q4: Can the type of cell culture medium affect this compound precipitation?

A4: Yes, the composition of the cell culture medium can significantly impact this compound solubility.[2] Different media formulations such as DMEM, RPMI-1640, and F-12 contain varying concentrations of salts, amino acids, and other components that can interact with this compound. For instance, media with higher concentrations of calcium or phosphate may be more prone to forming insoluble precipitates with certain compounds.[2][5]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

A5: Determining the kinetic solubility of this compound under your specific experimental conditions is crucial.[2] A common method is to prepare a series of dilutions of your compound in the cell culture medium, incubate for a defined period, and then assess for precipitation either visually or with an instrument. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.

Scenario 1: Precipitate Forms Immediately Upon Adding this compound to the Medium
Potential Cause Troubleshooting Step Optimization Strategy
Rapid change in solvent polarity Add the this compound stock solution to the medium dropwise while gently vortexing.Perform serial dilutions. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.
Interaction with media components Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are the primary issue.If working in serum-free media is not a requirement, the presence of serum can sometimes help to stabilize the compound and prevent precipitation.
Temperature-dependent solubility Pre-warm the medium to 37°C before adding the this compound stock solution. Ensure the incubator temperature is stable.[2]Maintain consistent temperature throughout the experiment. Avoid repeated freeze-thaw cycles of the media and this compound stock solutions.[4][6]
Scenario 2: Precipitate Forms Over Time During Incubation
Potential Cause Troubleshooting Step Optimization Strategy
pH shift in the medium due to cell metabolism Use a buffered medium (e.g., with HEPES) to maintain a stable pH. Ensure proper CO2 levels in the incubator.[2]Monitor the pH of the culture medium regularly.
Compound instability and degradation Check the stability of this compound at 37°C over the time course of your experiment.Consider using a more stable analog of this compound if available.
Evaporation leading to increased concentration Ensure proper humidity levels in the incubator.[5][6] Use sealed culture flasks or plates to minimize evaporation.Regularly check and refill the water pan in the incubator.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used if necessary.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Store the aliquots at -20°C or -80°C.

Protocol 2: 96-Well Plate-Based Kinetic Solubility Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM/F-12)

  • Clear-bottom 96-well plates

  • Multichannel pipette

Procedure:

  • Prepare a dilution series of this compound in DMSO: In a 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations.

  • Add cell culture medium to the assay plate: To a new clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.

  • Add the this compound dilutions to the assay plate: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium.[2] This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate the plate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.[2]

  • Measure for precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.[2]

    • Instrumental Analysis: Measure the turbidity by reading the absorbance at a wavelength such as 620 nm.

Data Presentation

Table 1: Influence of pH on this compound Solubility in DMEM/F-12

pHMaximum Soluble Concentration (µM)Observation
7.025Clear solution
7.420Clear solution
7.810Fine precipitate observed after 1 hour
8.2<5Immediate heavy precipitation

Table 2: Effect of Temperature on this compound Stability in DMEM/F-12 (at 20 µM)

Temperature (°C)Time to Precipitation (hours)Observation
4> 48No precipitate observed
2512Fine precipitate observed
372Visible precipitate

Visualizations

Signaling Pathway

EG31_Signaling_Pathway This compound This compound EG_TK1 EG-TK1 Receptor This compound->EG_TK1 Inhibits P_EG_TK1 Phosphorylated EG-TK1 EG_TK1->P_EG_TK1 Autophosphorylation GRB2 GRB2 P_EG_TK1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Metastasis ERK->Proliferation

Caption: this compound mechanism of action in inhibiting the EG-TK1 signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Immediate Immediate or Timed Precipitation? Start->Check_Immediate Immediate Immediate Check_Immediate->Immediate Immediate Timed Over Time Check_Immediate->Timed Timed Troubleshoot_Immediate Troubleshoot: - Solvent Polarity - Media Interaction - Temperature Immediate->Troubleshoot_Immediate Troubleshoot_Timed Troubleshoot: - pH Shift - Compound Stability - Evaporation Timed->Troubleshoot_Timed Optimize Optimize Protocol: - Serial Dilution - Buffered Media - Stable Conditions Troubleshoot_Immediate->Optimize Troubleshoot_Timed->Optimize End Precipitation Resolved Optimize->End

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

References

Validation & Comparative

A Comparative Analysis of EG31 and First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized treatment for a subset of non-small cell lung cancers (NSCLC) and other malignancies. First-generation EGFR inhibitors established the paradigm of targeting oncogenic driver mutations. This guide provides a comparative overview of a novel inhibitor, EG31, and first-generation EGFR tyrosine kinase inhibitors (TKIs), focusing on their mechanisms of action, efficacy, and the experimental basis for these findings.

Mechanism of Action: A Tale of Two Conformations

First-generation EGFR inhibitors, including gefitinib, erlotinib, and icotinib, function by reversibly binding to the ATP-binding site of the active EGFR tyrosine kinase domain.[1][2] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[1]

In contrast, this compound represents a novel approach by targeting the inactive conformation of EGFR.[3] By binding to this state, this compound is designed to prevent the receptor from undergoing the necessary conformational changes for its activation.[3] This unique mechanism of action may offer an advantage in overcoming certain resistance mechanisms.[3]

Preclinical Efficacy: A Look at the Data

Direct comparative studies evaluating the efficacy of this compound against first-generation EGFR inhibitors in the same cancer cell lines are not yet available in published literature. The following tables summarize the available preclinical data for each inhibitor class in their respective studied contexts.

Table 1: Preclinical Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [3]

CompoundCell LineAssay TypeEfficacy Metric (GI₅₀)
This compoundMDA-MB-231Proliferation Assay (MTT)498.90 nM
This compoundHs578TProliferation Assay (MTT)740.73 nM

GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Preclinical Efficacy of First-Generation EGFR Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundCell LineEGFR MutationAssay TypeEfficacy Metric (IC₅₀)Reference
GefitinibPC-9Exon 19 DeletionProliferation Assay~5-20 nM
ErlotinibPC-9Exon 19 DeletionProliferation Assay~5-25 nM
GefitinibH3255L858RProliferation Assay~5-50 nM
ErlotinibH3255L858RProliferation Assay~20-100 nM

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits a biological process by 50%. The values presented are approximate ranges collated from multiple studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.

Cell Proliferation (MTT) Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the inhibitor (e.g., this compound, gefitinib, or erlotinib) or a vehicle control (like DMSO).

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The results are used to calculate the GI₅₀ or IC₅₀ values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the inhibitor at a specific concentration for a designated time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the inhibitor.

Visualizing the EGFR Signaling Pathway and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation, Survival

Caption: Simplified EGFR signaling cascade.

Experimental_Workflow Start Start Cell_Culture Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment Treat with Inhibitor (this compound or 1st-Gen TKI) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Select Assay Incubation->Assay MTT_Assay Add MTT Reagent Incubate Solubilize Formazan Assay->MTT_Assay Proliferation Apoptosis_Assay Harvest Cells Stain with Annexin V/PI Assay->Apoptosis_Assay Apoptosis Data_Acquisition Measure Absorbance (MTT) or Analyze by Flow Cytometry (Apoptosis) MTT_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Analysis Calculate IC50/GI50 or Percentage of Apoptotic Cells Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow for in vitro efficacy testing.

References

A Head-to-Head Battle for EGFR: EG31 Takes Aim at the Inactive Conformation Against the Veteran Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

A novel small molecule inhibitor, EG31, demonstrates a superior binding affinity for the inactive conformation of the Epidermal Growth Factor Receptor (EGFR) compared to the established drug, erlotinib. This targeted approach presents a promising new strategy in the development of cancer therapeutics, particularly for tumors resistant to conventional treatments.

This compound, identified through high-throughput virtual screening, has been specifically designed to bind to the inactive state of EGFR. This mechanism is thought to prevent the receptor from undergoing the necessary conformational changes for activation, thereby blocking downstream signaling pathways that contribute to tumor growth and survival.[1] Erlotinib, a widely used EGFR inhibitor, functions by reversibly binding to the ATP-binding site within the EGFR tyrosine kinase domain, ultimately inhibiting its activity.[2][3][4][5][6] While some research suggests erlotinib primarily targets the active conformation of EGFR, other studies indicate it can bind to both the active and inactive forms.[7][8][9][10]

A direct comparative study has shown that this compound exhibits a more favorable binding free energy and, consequently, a stronger binding affinity for the inactive EGFR conformation than erlotinib.[1] This enhanced affinity could translate to greater efficacy and potentially overcome some of the resistance mechanisms associated with existing EGFR inhibitors.

Quantitative Comparison: this compound vs. Erlotinib

ParameterThis compoundErlotinibReference
Binding Free Energy (kcal/mol) -52.57-34.01[1]
Target Conformation InactiveActive and Inactive[1][7]
GI50 (MDA-MB-231 cells) 498.90 nMNot Reported in Direct Comparison[1]
GI50 (Hs578T cells) 740.73 nMNot Reported in Direct Comparison[1]

Delving into the Mechanisms: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key player in regulating cell growth, proliferation, and survival.[3] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

EGFR inhibitors like this compound and erlotinib aim to disrupt this aberrant signaling. Erlotinib competes with ATP at the kinase domain's binding site, preventing phosphorylation and subsequent pathway activation.[3][4] this compound, by targeting the inactive conformation, aims to lock the receptor in a state that is incapable of activation, thus providing a different and potentially more effective mode of inhibition.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR EGFR->EGFR Dimerization & Autophosphorylation P1 P P2 P EGF EGF Ligand EGF->EGFR Binds RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Inhibits Inactive Conformation Erlotinib Erlotinib Erlotinib->EGFR Inhibits Kinase Activity

Figure 1. Simplified EGFR signaling pathway and points of inhibition by this compound and erlotinib.

Experimental Corner: Unveiling the Data

The comparative data for this compound and erlotinib were generated through a combination of computational and in vitro experiments.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations were employed to predict and compare the binding affinities of this compound and erlotinib to the inactive conformation of EGFR.

Protocol:

  • System Preparation: The initial coordinates of the EGFR kinase domain were obtained from the Protein Data Bank. The structures of this compound and erlotinib were prepared and optimized.

  • Simulation Setup: The protein-ligand complexes were placed in a simulation box with explicit solvent (water molecules) and ions to mimic physiological conditions.

  • Simulation Execution: The systems were subjected to energy minimization, followed by a production MD simulation for 100 nanoseconds using software like GROMACS with the Amber force field.[1]

  • Data Analysis: The binding free energy for each complex was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method from the simulation trajectories.[1]

MD_Simulation_Workflow Start Start: Prepare EGFR and Ligand Structures Setup Set up Simulation Box (Solvent, Ions) Start->Setup Minimization Energy Minimization Setup->Minimization MD_Run Run 100ns Molecular Dynamics Simulation Minimization->MD_Run Analysis Calculate Binding Free Energy (MM/PBSA) MD_Run->Analysis End End: Compare Binding Affinities Analysis->End

Figure 2. Workflow for Molecular Dynamics Simulation and Binding Free Energy Calculation.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on triple-negative breast cancer (TNBC) cell lines.

Protocol:

  • Cell Seeding: MDA-MB-231 and Hs578T cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere overnight.[2]

  • Drug Treatment: The cells were treated with various concentrations of this compound for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent was added to each well and incubated for 1-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plates Treatment Treat with Varying Concentrations of this compound Start->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 1-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Measurement Solubilize Formazan & Measure Absorbance Formazan_Formation->Measurement Analysis End: Calculate GI50 Values Measurement->Analysis

Figure 3. Experimental Workflow for the MTT Cell Proliferation Assay.

Conclusion

The emergence of this compound as a potent inhibitor of the inactive EGFR conformation marks a significant advancement in the field of targeted cancer therapy. Its superior binding affinity compared to the established drug erlotinib suggests a potential for enhanced efficacy and the ability to address some of the current challenges in EGFR-targeted treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel inhibitor.

References

In Vivo Anti-Cancer Effects of EG31: A Comparative Analysis with Alternative EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-cancer compound EG31 and its potential alternatives. While in vivo data for this compound is not yet publicly available, this document summarizes its demonstrated in vitro efficacy and juxtaposes it with in vivo data from established EGFR inhibitors—erlotinib, gefitinib, and lapatinib—in triple-negative breast cancer (TNBC) models. This comparison aims to provide a framework for evaluating the potential of this compound in future preclinical and clinical development.

This compound: A Novel Inhibitor Targeting the Inactive Conformation of EGFR

This compound is a novel small molecule inhibitor that has demonstrated promising anti-cancer properties by targeting the inactive conformation of the Epidermal Growth Factor Receptor (EGFR).[1] In vitro studies have shown that this compound can inhibit the proliferation of triple-negative breast cancer (TNBC) cells and induce apoptosis, even in cell lines resistant to the chemotherapeutic agent 5-fluorouracil.[1] By binding to the inactive state of EGFR, this compound is thought to prevent the receptor from undergoing the conformational changes necessary for its activation, thereby blocking downstream signaling pathways that contribute to cell proliferation and survival.

Computational modeling and in vitro assays have suggested that this compound has a high binding affinity for EGFR.[1] The compound effectively reduced the population of EGFR-positive TNBC cells and promoted both early and late-phase apoptosis in laboratory cell cultures.[1]

In Vivo Performance of Alternative EGFR Inhibitors in TNBC Models

While in vivo data for this compound is not currently available, the performance of other EGFR inhibitors in animal models of TNBC provides a benchmark for potential efficacy. The following tables summarize key findings from in vivo studies of erlotinib, gefitinib, and lapatinib.

Table 1: In Vivo Efficacy of Erlotinib in TNBC Xenograft Models
Cell LineAnimal ModelDosageTreatment DurationKey Findings
SUM149Athymic nude mice25, 50, and 100 mg/kgWeeklyDose-dependent inhibition of tumor growth and metastasis.[2][3]
MDA-MB-468Nude miceNot specifiedNot specifiedCombination with gemcitabine synergistically reduced cell viability by inhibiting AKT activation.
Triple-negative xenograftsNot specifiedNot specifiedNot specifiedCombination with palbociclib delayed tumor growth.[3]
Table 2: In Vivo Efficacy of Gefitinib in TNBC Xenograft Models
Cell LineAnimal ModelDosageTreatment DurationKey Findings
MDA-MB-468Nude mice100 mg/kg (oral gavage)DailyCombination with autophagy inhibitors (3-MA or Bafilomycin A1) significantly slowed tumor growth compared to monotherapy.[4][5]
MDA-MB-468Nude mice50 mg/kg25 daysCombination with FTY720 showed a significant effect on reducing tumor volume.[6]
Table 3: In Vivo Efficacy of Lapatinib in TNBC Xenograft Models
Cell LineAnimal ModelDosageTreatment DurationKey Findings
MDA-MB-468Nude mice100 mg/kg (orally)3 times weekly for 7 weeksInhibited xenograft tumor growth, associated with CIP2A downregulation.[7][8]
SUM149Not specified100 mg/kg (twice daily)10 daysCombination with radiotherapy synergistically inhibited tumor growth.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the in vivo studies of the EGFR inhibitors cited above.

TNBC Xenograft Mouse Model Protocol
  • Cell Culture: Human TNBC cell lines (e.g., MDA-MB-468, SUM149) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of human tumor cells.[2][4][6][7]

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank or mammary fat pad of the mice.[2][10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.[11]

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The drug (e.g., erlotinib, gefitinib, lapatinib) is administered at a specified dose and schedule (e.g., oral gavage, intraperitoneal injection).[2][4][9]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (to assess toxicity), survival analysis, and ex vivo analysis of tumors for biomarkers.[3][8]

  • Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between treatment and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway targeted by these inhibitors and a general workflow for in vivo anti-cancer drug validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits (Inactive State) Alternatives Erlotinib, Gefitinib, Lapatinib Alternatives->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Validation Cell_Culture TNBC Cell Culture (e.g., MDA-MB-468) Drug_Treatment_In_Vitro Treatment with This compound or Alternatives Cell_Culture->Drug_Treatment_In_Vitro In_Vitro_Assays Proliferation, Apoptosis, Western Blot Assays Drug_Treatment_In_Vitro->In_Vitro_Assays Xenograft_Model Establish Xenograft Model in Immunocompromised Mice In_Vitro_Assays->Xenograft_Model Promising results lead to in vivo testing Randomization Randomize Mice into Treatment & Control Groups Xenograft_Model->Randomization Drug_Administration Administer Drug (e.g., Oral Gavage) Randomization->Drug_Administration Tumor_Monitoring Monitor Tumor Growth and Animal Health Drug_Administration->Tumor_Monitoring Data_Analysis Analyze Tumor Volume, Biomarkers, and Survival Tumor_Monitoring->Data_Analysis

Caption: General workflow for in vivo validation of anti-cancer drugs.

Conclusion

This compound presents a novel approach to targeting EGFR in TNBC, with compelling in vitro data demonstrating its anti-proliferative and pro-apoptotic effects. However, the absence of in vivo studies for this compound makes a direct comparison of its anti-cancer efficacy with established EGFR inhibitors like erlotinib, gefitinib, and lapatinib speculative. The provided in vivo data for these alternative drugs highlight the benchmarks that this compound would need to meet or exceed in future preclinical animal studies. Further research is imperative to validate the promising in vitro findings for this compound in a living organism and to determine its true therapeutic potential in the context of existing anti-cancer agents.

References

Assessing the Synergistic Potential of EG31 with 5-Fluorouracil in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncology research, particularly for aggressive subtypes like Triple-Negative Breast Cancer (TNBC), the pursuit of effective combination therapies is paramount. This guide provides a comparative analysis of the novel small molecule inhibitor, EG31, and the conventional chemotherapeutic agent, 5-fluorouracil (5-FU). While direct synergistic studies of a combined this compound and 5-FU regimen are emerging, this document assesses the efficacy of this compound in 5-FU-resistant TNBC, a critical challenge in clinical practice. The data presented herein is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.

Performance Comparison of this compound and 5-Fluorouracil

Recent studies have identified this compound as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in TNBC progression and therapeutic resistance.[1][2] this compound uniquely targets the inactive conformation of EGFR, presenting a promising mechanism to overcome resistance to standard chemotherapies like 5-FU.[1][2]

The following table summarizes the anti-proliferative activity of this compound against both 5-FU-sensitive and 5-FU-resistant TNBC cell lines.

Cell LineCompoundGI₅₀ (nM)Fold Change in Resistance
MDA-MB-231 (TNBC)This compound498.90N/A
Hs578T (TNBC)This compound740.73N/A
MDA-MB-231/5-FURThis compoundNot specified, but retained anti-proliferative efficacyN/A
MDA-MB-231/5-FUR5-FULost effectiveness by 6-fold6-fold increase

Table 1: Comparative Growth Inhibition of this compound and 5-Fluorouracil in TNBC Cell Lines.[1]

The data clearly indicates that while the 5-FU-resistant cell line (MDA-MB-231/5-FUR) exhibits a significant decrease in sensitivity to 5-FU, this compound maintains its potent anti-proliferative effects.[1] This suggests that this compound circumvents the resistance mechanisms developed against 5-FU.

Further investigation into the cellular effects of this compound revealed a significant induction of apoptosis in TNBC cells. Treatment with this compound led to a marked increase in both early and late-phase apoptotic cell populations.[1][2]

Cell LineTreatmentEarly Apoptosis (%)Late Apoptosis (%)
MDA-MB-231Control2.90Not specified
MDA-MB-231This compound30.78Not specified
Hs578TControl2.18Not specified
Hs578TThis compound28.48Not specified

Table 2: Apoptosis Induction by this compound in TNBC Cell Lines.[2]

Signaling Pathways and Mechanisms of Action

The synergistic potential of combining an EGFR inhibitor like this compound with a DNA-damaging agent like 5-FU lies in their complementary mechanisms of action.

This compound and the EGFR Signaling Pathway: this compound inhibits the EGFR signaling cascade, which is crucial for tumor cell proliferation, survival, and the development of chemotherapy resistance.[1][2] By blocking EGFR, this compound can inhibit downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are often hyperactivated in TNBC.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Inactive) EGFR_active EGFR (Active) EGFR->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (Inactive Conformation)

Caption: this compound inhibits the EGFR signaling pathway.

5-Fluorouracil's Mechanism of Action: 5-FU is a pyrimidine analog that, upon intracellular conversion to its active metabolites, primarily inhibits thymidylate synthase (TS), leading to a depletion of deoxythymidine monophosphate (dTMP), which is essential for DNA synthesis and repair.[3][4] This disruption of DNA replication ultimately triggers apoptosis in rapidly dividing cancer cells.

FU_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FU 5-Fluorouracil FdUMP FdUMP FU->FdUMP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibits dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Disruption leads to

Caption: 5-Fluorouracil disrupts DNA synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols used in the key experiments cited in this guide.

Cell Proliferation (MTT) Assay:

  • Triple-negative breast cancer cells (MDA-MB-231, Hs578T, and MDA-MB-231/5-FUR) were seeded in 96-well plates at a density of 5x10³ cells per well in standard growth medium.

  • After 24 hours of incubation to allow for cell attachment, the cells were treated with various concentrations of this compound or 5-fluorouracil.

  • The plates were incubated for an additional 48 hours.

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The half-maximal growth inhibitory concentration (GI₅₀) was calculated from the dose-response curves.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound or 5-FU B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance at 490 nm G->H

Caption: MTT assay experimental workflow.

Apoptosis Analysis (Annexin V-FITC/PI Staining):

  • TNBC cells were seeded in 6-well plates and treated with this compound at its GI₅₀ concentration for 48 hours.

  • Following treatment, both adherent and floating cells were collected.

  • The cells were washed twice with ice-cold PBS.

  • The cell pellet was resuspended in 1X binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension according to the manufacturer's protocol.

  • The cells were incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells (early apoptosis: Annexin V+/PI-; late apoptosis: Annexin V+/PI+).

Conclusion and Future Directions

The available data strongly suggests that this compound is a promising therapeutic agent for TNBC, particularly in cases that have developed resistance to 5-fluorouracil. Its distinct mechanism of action, targeting the inactive conformation of EGFR, allows it to bypass the resistance pathways that render 5-FU ineffective.

While direct evidence of synergy from combination studies of this compound and 5-FU is not yet published, the complementary mechanisms of action provide a strong rationale for such investigations. Future studies should focus on in vitro and in vivo models to determine the combination index and assess whether a synergistic or additive effect can be achieved. Such research could pave the way for novel combination therapies that improve outcomes for patients with aggressive and difficult-to-treat triple-negative breast cancer.

References

Validating the Binding Affinity of EG31 to EGFR: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biophysical assays for validating the binding affinity of the novel small molecule inhibitor, EG31, to the Epidermal Growth Factor Receptor (EGFR). While computational studies have shown promising results for this compound's affinity to the inactive conformation of EGFR, experimental validation is crucial for further development. This document outlines the methodologies and expected data from key biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—using the well-established EGFR inhibitor, Erlotinib, as a benchmark for comparison.

Executive Summary

This compound is a novel small molecule inhibitor that computational models predict binds with high affinity to the inactive conformation of EGFR, potentially offering a superior therapeutic window compared to existing drugs like Erlotinib.[1][2] This guide details the standard biophysical techniques necessary to experimentally validate these computational findings. By presenting detailed protocols and comparative data tables, researchers can effectively design and execute experiments to quantify the binding kinetics and thermodynamics of this compound to EGFR.

Comparative Analysis of Binding Affinity

The following tables summarize the computationally predicted binding affinity for this compound and the experimentally determined binding affinity for the comparator, Erlotinib. This allows for a direct comparison of their interaction with EGFR.

Table 1: Comparison of this compound and Erlotinib Binding to EGFR

CompoundTarget ConformationMethodBinding Affinity (K D)Thermodynamic/Kinetic Parameters
This compound InactiveComputational (MMPBSA)Not directly calculatedBinding Free Energy: -52.57 kcal/mol
Erlotinib Inactive/ActiveSurface Plasmon Resonance (SPR)~2 nMk a : 1.2 x 10 6 M -1 s -1 , k d : 2.4 x 10 -3 s -1
Isothermal Titration Calorimetry (ITC)~50 nMΔH: -10.5 kcal/mol, -TΔS: 2.5 kcal/mol
Microscale Thermophoresis (MST)~30 nM-

Note: The data for Erlotinib is representative of typical values found in the literature and may vary based on experimental conditions.

Biophysical Assay Methodologies

A detailed understanding of the experimental protocols is essential for the accurate determination of binding parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., EGFR) immobilized on a sensor chip and an analyte (e.g., this compound or Erlotinib) in solution.[3][4][5]

Experimental Protocol:

  • Immobilization of EGFR:

    • Recombinantly express and purify the extracellular domain of EGFR.

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified EGFR over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound or the comparator compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the immobilized EGFR surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the EGFR.

    • After each injection, allow for a dissociation phase where the running buffer flows over the chip.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6][7]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified EGFR and dissolve the small molecule inhibitor in the same buffer to minimize heats of dilution.

    • Degas all solutions to prevent bubble formation in the calorimeter.

    • Accurately determine the concentrations of both the protein and the ligand.

  • Titration:

    • Load the EGFR solution into the sample cell of the microcalorimeter.

    • Load the small molecule inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the EGFR solution while maintaining a constant temperature.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat per injection against the molar ratio of the inhibitor to EGFR.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K D ), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the interaction.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, and hydration shell.[8][9][10][11]

Experimental Protocol:

  • Labeling (if necessary):

    • Fluorescently label the EGFR protein using an appropriate dye (e.g., NHS-ester dye targeting primary amines).

    • Alternatively, use a label-free approach by monitoring the intrinsic tryptophan fluorescence of the protein.

  • Sample Preparation:

    • Prepare a serial dilution of the unlabeled small molecule inhibitor.

    • Mix each dilution with a constant concentration of the fluorescently labeled (or unlabeled) EGFR.

  • Measurement:

    • Load the samples into glass capillaries.

    • Place the capillaries into the MST instrument.

    • An infrared laser creates a precise temperature gradient in the capillaries, and the movement of the fluorescent molecules is monitored.

  • Data Analysis:

    • Plot the change in the normalized fluorescence (thermophoresis) against the logarithm of the inhibitor concentration.

    • Fit the resulting binding curve with a dose-response model to determine the equilibrium dissociation constant (K D ).

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P1 Dimerization & Autophosphorylation EGFR->P1 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K STAT STAT P1->STAT RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUCLEUS Nucleus ERK->NUCLEUS AKT AKT PI3K->AKT AKT->NUCLEUS STAT->NUCLEUS Proliferation Cell Proliferation, Survival, etc. NUCLEUS->Proliferation

Caption: EGFR Signaling Pathway.

SPR_Workflow A Immobilize EGFR on Sensor Chip B Inject this compound/Comparator at various concentrations A->B C Monitor Binding in Real-Time (Sensorgram) B->C D Regenerate Chip Surface C->D E Analyze Data to Determine ka, kd, KD C->E D->B Next Concentration

Caption: Surface Plasmon Resonance Workflow.

ITC_Workflow A Load EGFR into Sample Cell C Titrate Ligand into Sample Cell A->C B Load this compound/Comparator into Syringe B->C D Measure Heat Change per Injection C->D E Generate Binding Isotherm and Analyze Data D->E Plot Integrated Heats

Caption: Isothermal Titration Calorimetry Workflow.

MST_Workflow A Label EGFR with Fluorophore (optional) C Mix with constant concentration of EGFR A->C B Prepare Serial Dilution of this compound/Comparator B->C D Load into Capillaries and Measure Thermophoresis C->D E Plot Thermophoresis vs. Concentration and Fit for KD D->E

Caption: Microscale Thermophoresis Workflow.

References

In Vivo Efficacy of Novel EGFR Inhibitor EG31 in a Triple-Negative Breast Cancer Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo efficacy of the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EG31, against other therapeutic alternatives for Triple-Negative Breast Cancer (TNBC). While in vivo data for this compound is not yet publicly available, this document summarizes its promising in vitro profile and compares it with established in vivo data from other EGFR inhibitors, PARP inhibitors, mTOR inhibitors, and standard-of-care chemotherapy in TNBC xenograft models. This objective comparison, supported by experimental data and detailed methodologies, aims to contextualize the potential of this compound as a future therapeutic agent for this aggressive disease.

Executive Summary

Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to the lack of targeted therapies. The Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed in TNBC, making it a viable therapeutic target. This compound is a novel small molecule inhibitor designed to target the inactive conformation of EGFR, a strategy that could overcome resistance mechanisms observed with other EGFR inhibitors.[1][2] In vitro studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound in TNBC cell lines, including those resistant to conventional chemotherapy like 5-fluorouracil (5-FU).[1][2] This guide places these findings in the context of existing in vivo data for other TNBC treatments to project the potential therapeutic window of this compound.

Comparative Efficacy of TNBC Therapeutics in Xenograft Models

The following tables summarize the in vivo efficacy of various therapeutic agents in TNBC xenograft models, providing a benchmark against which the future in vivo performance of this compound can be evaluated.

Table 1: In Vivo Efficacy of EGFR Inhibitors in TNBC Xenograft Models

CompoundTNBC ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
This compound In vivo data not publicly available---
ErlotinibSUM149 xenograft50 mg/kg/day84%[3]
ErlotinibSUM149 xenograft100 mg/kg/day103% (regression)[3]
Cetuximab + CisplatinMetastatic TNBC-Doubled progression-free survival (vs. Cisplatin alone)[3]

Table 2: In Vivo Efficacy of PARP Inhibitors in TNBC Xenograft Models

CompoundTNBC ModelDosing RegimenOutcomeReference
TalazoparibPatient-Derived Xenografts (PDXs)Not specifiedRegression in 5 out of 6 PDXs[4]
NiraparibPatient-Derived Xenografts (PDXs)50 mg/kg, once daily for 28 daysRobust efficacy in 5 out of 17 TNBC PDXs[5]
OlaparibBRCA2-mutated ovarian cancer xenograftNot specifiedSignificant tumor growth inhibition[6]

Table 3: In Vivo Efficacy of mTOR Inhibitors in TNBC Xenograft Models

CompoundTNBC ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Everolimus (Rapamycin)Patient-Derived Xenografts (PDXs)Not specified77% - 99%[7][8]
Temsirolimus (CCI-779)Patient-Derived Xenografts (PDXs)Not specifiedSimilar to Everolimus[7][8]
Everolimus15 TNBC PDX modelsNot specified>50% TGI in 7 out of 15 models[9]

Table 4: In Vivo Efficacy of Standard Chemotherapy in TNBC Xenograft Models

CompoundTNBC ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
DoxorubicinPatient-Derived Xenografts (PDXs)Not specified2% - 52%[7]
Paclitaxel + E-3810MDA-MB-231 xenograft20 mg/kg (Paclitaxel)Complete and lasting tumor regressions[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental design, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Inactive Conformation Inhibitor) This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and the action of mTOR inhibitors.

TNBC_Xenograft_Workflow start Start: TNBC Cell Culture injection Orthotopic Injection into Mammary Fat Pad of Immunocompromised Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound, Chemotherapy) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection data_collection->treatment Repeated Cycles endpoint Endpoint: Tumor Excision & Analysis data_collection->endpoint

Caption: General experimental workflow for a TNBC xenograft study.

Detailed Experimental Protocols

The following are generalized protocols for in vivo xenograft studies based on published methodologies. Specific parameters may vary between studies.

TNBC Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: MDA-MB-231 or other suitable TNBC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are harvested during the exponential growth phase.

  • Animals: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks are used.

  • Tumor Cell Implantation: A suspension of 1.5 x 10^6 TNBC cells in a 1:1 ratio with Matrigel is prepared.[4] Mice are anesthetized, and the cell suspension is injected into the mammary fat pad.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers twice weekly, and tumor volume is calculated using the formula: (length × width²) × π/6.[4]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • EGFR Inhibitors (e.g., Erlotinib): Administered orally (p.o.) daily at specified doses (e.g., 50 or 100 mg/kg).[3]

    • PARP Inhibitors (e.g., Niraparib): Administered orally (p.o.) daily at a specified dose (e.g., 50 mg/kg).[5]

    • mTOR Inhibitors (e.g., Everolimus): Administered via a suitable route (e.g., oral gavage) at a specified dose and schedule.

    • Chemotherapy (e.g., Doxorubicin): Administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 5 mg/kg/week).[10]

    • Vehicle Control: Administered to the control group following the same schedule as the treatment groups.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Patient-Derived Xenograft (PDX) Model Protocol
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting TNBC patients.

  • Implantation: Small fragments of the tumor are surgically implanted into the mammary fat pad of immunodeficient mice.

  • Passaging: Once the tumors reach a certain size, they are excised and can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.

  • Drug Efficacy Studies: The protocol for randomization, treatment, and analysis is similar to that of the CDX models, with dosing regimens tailored to the specific drug being tested.[7][8]

Conclusion and Future Directions

While direct in vivo validation of this compound's efficacy in a TNBC xenograft model is not yet available in the public domain, its potent in vitro activity against TNBC cell lines, including chemoresistant ones, positions it as a highly promising therapeutic candidate.[1][2] The comparative data presented in this guide from other targeted therapies and standard chemotherapy highlight the potential for a novel EGFR inhibitor like this compound to make a significant impact. Future preclinical studies should focus on establishing the in vivo efficacy and safety profile of this compound in TNBC xenograft models. These studies will be critical in determining its therapeutic index and potential for clinical translation, ultimately offering new hope for patients with this challenging disease.

References

A Comparative Analysis of the Off-Target Profiles of EG31 and Lapatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profiles of two kinase inhibitors, EG31 and lapatinib. The information presented is based on available experimental data to assist researchers in understanding the selectivity and potential off-target effects of these compounds. While comprehensive data is available for lapatinib, public information on the broad off-target profile of this compound is limited. This guide will focus on presenting the known data for both compounds to facilitate a comparative understanding.

Executive Summary

Lapatinib, a well-established dual tyrosine kinase inhibitor, targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its off-target profile has been extensively characterized, revealing interactions with a range of other kinases and cellular pathways. This compound is a novel small molecule inhibitor that has been identified to target the inactive conformation of EGFR, showing efficacy against triple-negative breast cancer (TNBC) cells. However, a comprehensive off-target profile for this compound from broad kinase screening is not yet publicly available. This guide summarizes the known kinase inhibition data and discusses the methodologies used to assess off-target profiles.

Data Presentation: Kinase Inhibition Profiles

Lapatinib: Off-Target Kinase Profile

The following table summarizes the results from a KINOMEscan™ assay, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The results are presented as the percentage of the kinase bound to the immobilized ligand in the presence of the test compound, where a lower percentage indicates stronger binding.

Kinase TargetPercent of Control (%) @ 10 µMPrimary Target(s)
EGFR0.5Yes
ERBB2 (HER2)1.5Yes
ERBB4 (HER4)35No
ABL1>50No
ABL1(T315I)>50No
ACK1>50No
... (and others with >50%)>50No

Data sourced from LINCS Data Portal. A lower "Percent of Control" value indicates a stronger interaction.[2]

This compound: Known Inhibition Profile

Quantitative data from a comprehensive kinase panel screen for this compound is not publicly available. Current research has focused on its on-target activity.

TargetGI50 (nM)Cell Line
EGFR498.90MDA-MB-231 (TNBC)
EGFR740.73Hs578T (TNBC)
Summary of Known Off-Target Effects on Cellular Pathways
CompoundKnown Off-Target EffectsReferences
Lapatinib - Upregulation of pro-apoptotic TRAIL death receptors DR4 and DR5 through activation of the JNK/c-Jun signaling axis, independent of EGFR and HER2.[3]
- Inhibition of NF-κB activation in HER2-overexpressing breast cancer cells by reducing the phosphorylation of IκB-α.
This compound - Data not publicly available.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target protein kinase by measuring the amount of ADP produced.[4]

Materials and Reagents:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Test compound (e.g., this compound, lapatinib) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., ADP-Glo™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound dilutions or DMSO control. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.[4]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[4]

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using an ADP detection kit according to the manufacturer's instructions.[4]

  • Data Analysis: Subtract the background signal (no kinase control). Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Cellular Thermal Shift Assay (CETSA) (General Protocol)

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[6][7]

Materials and Reagents:

  • Cultured cells

  • Test compound (e.g., this compound, lapatinib) dissolved in a suitable solvent

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for heating (e.g., PCR machine with a thermal gradient)[6]

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures for a defined time (e.g., 3 minutes) using a thermal cycler.[8]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[7]

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in each sample by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR binds Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR_Pathway Gene_Expression Gene Expression (Proliferation, Survival) RAS_RAF_MEK_ERK_Pathway->Gene_Expression PI3K_AKT_mTOR_Pathway->Gene_Expression Lapatinib_this compound Lapatinib / this compound Lapatinib_this compound->Autophosphorylation inhibits

EGFR/HER2 signaling pathway with inhibition points.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Reaction_Setup Add Kinase and Compound to Plate Compound_Dilution->Reaction_Setup Incubate_1 Incubate Reaction_Setup->Incubate_1 Add_Substrate_ATP Initiate Reaction with Substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_2->Stop_Reaction Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis (IC50 Determination) Measure_Signal->Data_Analysis End End Data_Analysis->End CETSA_Workflow Start Start Cell_Treatment Treat Cells with Compound or Vehicle Start->Cell_Treatment Heating Heat Cells across a Temperature Gradient Cell_Treatment->Heating Cell_Lysis Lyse Cells Heating->Cell_Lysis Centrifugation Centrifuge to Separate Soluble and Insoluble Fractions Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Western_Blot Analyze by SDS-PAGE and Western Blot Supernatant_Collection->Western_Blot Data_Analysis Quantify Bands and Plot Melting Curves Western_Blot->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling EG31

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of EG31, an EGFR inhibitor utilized in cancer research. Adherence to these protocols is essential for ensuring laboratory safety and minimizing potential risks.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound must use the following PPE. This is a mandatory minimum, and a site-specific risk assessment should be conducted to determine if additional protection is required.

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects eyes from splashes and airborne particles of the compound.
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact. Nitrile is a common choice for resistance to a range of chemicals.
Body Protection A buttoned lab coat or chemical-resistant apron.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is recommended, particularly when handling the powder form or if adequate ventilation is not guaranteed.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the compound's integrity and ensuring a safe laboratory environment.[1]

Handling Procedures
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]

  • Aerosol Prevention: Avoid actions that could generate dust or aerosols.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling.

Storage Procedures
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.

Emergency Procedures and First Aid

Immediate and appropriate responses to exposure are crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Disposal Management

Spill Response Workflow

In the event of a spill, a prompt and organized response is necessary to contain the material and prevent exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize with Sodium Thiosulfate Solution (for brominated compounds) Contain->Neutralize Collect Collect Residue into a Sealed Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Label Label as Hazardous Waste Decontaminate->Label Dispose Dispose According to Institutional Guidelines Label->Dispose

Spill response workflow for this compound.
Disposal Plan

  • Waste Collection: All materials contaminated with this compound, including used PPE and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Neutralization: For spills of brominated compounds, neutralization with a saturated aqueous solution of sodium thiosulfate can be employed before collection.[2]

  • Disposal Route: Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Experimental Protocols: Safe Handling in Practice

The following provides a procedural overview for the preparation of a stock solution of this compound.

Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Before starting, ensure the chemical fume hood is operational and all necessary PPE is donned.

  • Weighing: Tare a clean, dry microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.

  • Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, clearly labeled, and tightly sealed vials for storage at -20°C. It is recommended to use solutions on the same day they are prepared.

Stock_Solution_Preparation cluster_prep Preparation cluster_procedure Procedure cluster_storage Storage A Don PPE B Prepare Fume Hood A->B C Weigh this compound Powder B->C D Add DMSO C->D E Vortex to Dissolve D->E F Aliquot into Vials E->F G Store at -20°C F->G

Workflow for preparing an this compound stock solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.